molecular formula C11H10ClNO2 B11881109 (6-Chloro-2-methyl-1h-indol-3-yl)acetic acid CAS No. 6127-21-5

(6-Chloro-2-methyl-1h-indol-3-yl)acetic acid

Katalognummer: B11881109
CAS-Nummer: 6127-21-5
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: CRCFIUIKYLJTBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(6-Chloro-2-methyl-1h-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-2-methyl-1h-indol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-2-methyl-1h-indol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

6127-21-5

Molekularformel

C11H10ClNO2

Molekulargewicht

223.65 g/mol

IUPAC-Name

2-(6-chloro-2-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10ClNO2/c1-6-9(5-11(14)15)8-3-2-7(12)4-10(8)13-6/h2-4,13H,5H2,1H3,(H,14,15)

InChI-Schlüssel

CRCFIUIKYLJTBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1)C=C(C=C2)Cl)CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Biological Versatility of 2-Methyl-6-chloroindole-3-acetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold in Medicinal Chemistry

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets. This heterocyclic aromatic compound, consisting of a fused benzene and pyrrole ring, is a fundamental structural motif in numerous natural products, neurotransmitters, and pharmacologically active agents. The inherent versatility of the indole ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, thereby enabling the design of potent and selective modulators of cellular processes. This guide provides an in-depth exploration of the biological activities of a specific subclass: 2-methyl-6-chloroindole-3-acetic acid derivatives. While direct experimental data on this precise substitution pattern is emerging, this document synthesizes current knowledge from closely related analogs to provide a comprehensive technical resource for researchers, scientists, and professionals in drug development.

Anticipated Biological Activities: A Multifaceted Profile

Derivatives of the indole-3-acetic acid (IAA) backbone have demonstrated a broad spectrum of pharmacological effects. The introduction of a methyl group at the 2-position and a chlorine atom at the 6-position is anticipated to modulate these activities, potentially enhancing potency and selectivity. This guide will focus on three key areas of biological activity: anticancer, anti-inflammatory, and antimicrobial properties.

I. Anticancer Activity: Disrupting the Cellular Engine

The pursuit of novel anticancer agents has identified the indole scaffold as a promising starting point. While research specifically on 2-methyl-6-chloroindole-3-acetic acid is limited, extensive studies on 6-chloroindole derivatives strongly point towards a primary mechanism of action centered on the disruption of microtubule dynamics. This interference triggers a cascade of events culminating in cell cycle arrest and apoptosis.

A. Proposed Mechanism of Action: Microtubule Destabilization and Apoptotic Induction

The prevailing hypothesis for the anticancer activity of 6-chloroindole derivatives involves their interaction with tubulin, the fundamental protein component of microtubules. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, preventing cancer cells from proliferating.

Prolonged cell cycle arrest at this checkpoint typically initiates the intrinsic apoptotic pathway. This process is characterized by the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3, which execute the final stages of programmed cell death by cleaving a wide range of cellular substrates.

Diagram: Proposed Anticancer Mechanism of 6-Chloroindole Derivatives

anticancer_mechanism cluster_cell Cancer Cell 6_chloroindole 6-Chloroindole Derivative tubulin Tubulin 6_chloroindole->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Induces apoptosis Apoptosis g2m_arrest->apoptosis Leads to mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis Executes mtt_workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Compound Dilutions incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize Formazan incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cell viability using the MTT assay.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Indole-3-acetic acid derivatives have been investigated for their anti-inflammatory properties. The substitution pattern of 2-methyl-6-chloroindole-3-acetic acid is expected to influence its interaction with key inflammatory mediators.

A. Potential Mechanisms of Action

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways. Key potential targets for 2-methyl-6-chloroindole-3-acetic acid derivatives include:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are central to the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a transcription factor that plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway can effectively suppress the inflammatory response.

B. Insights from Related Structures
C. Experimental Protocol: In Vitro COX Inhibition Assay

To evaluate the direct inhibitory effect of 2-methyl-6-chloroindole-3-acetic acid derivatives on COX enzymes, a cell-free enzymatic assay can be employed.

Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of a chromogenic substrate, the peroxidase component of COX catalyzes a reaction that produces a colored product. The rate of color development is proportional to the enzyme activity, and inhibition is measured as a decrease in this rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (the substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the enzyme solution and incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Kinetic Measurement: Immediately begin measuring the absorbance at a specific wavelength (e.g., 590 nm for TMPD) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole and its derivatives have been shown to possess significant antimicrobial and antibiofilm activities against a range of pathogens. The 2-methyl-6-chloro substitution pattern may enhance these properties.

A. Potential Mechanisms of Action

The antimicrobial effects of indole derivatives are multifaceted and can include:

  • Disruption of Biofilm Formation: Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix. They are notoriously resistant to conventional antibiotics. Indole derivatives have been shown to inhibit biofilm formation by interfering with bacterial signaling pathways, such as quorum sensing.

  • Inhibition of Virulence Factors: Many bacteria produce virulence factors, such as toxins and adhesion molecules, that contribute to their pathogenicity. Chloroindoles have been shown to downregulate the expression of genes associated with adhesion and toxin production in uropathogenic Escherichia coli (UPEC).

  • Direct Antimicrobial Effects: Some indole derivatives exhibit direct bactericidal or bacteriostatic activity by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

B. Insights from a Structurally Related Compound: 5-Chloro-2-methyl Indole

A study on the antibiofilm and antimicrobial properties of chloroindoles investigated the activity of 5-chloro-2-methyl indole, a close structural analog of the 6-chloro isomer. This compound demonstrated significant activity against UPEC, a common cause of urinary tract infections.

  • Antimicrobial Activity: 5-chloro-2-methyl indole exhibited a minimum inhibitory concentration (MIC) of 75 µg/mL against UPEC.

  • Antibiofilm Activity: At a concentration of 20 µg/mL, it inhibited biofilm formation by an average of 67%. It also demonstrated potent inhibition of biofilm formation in other nosocomial pathogens.

  • Inhibition of Motility: The compound also inhibited swarming and swimming motilities, which are crucial for bacterial colonization and dissemination.

These findings suggest that 2-methyl-6-chloroindole-3-acetic acid derivatives are promising candidates for further investigation as antimicrobial agents.

C. Quantitative Data on Related Chloroindoles

The following table summarizes the antimicrobial and antibiofilm activity of related chloroindoles.

CompoundOrganismMIC (µg/mL)Biofilm Inhibition (%) at 20 µg/mLReference
4-chloroindoleUropathogenic E. coli75~67
5-chloroindoleUropathogenic E. coli75~67
5-chloro-2-methyl indoleUropathogenic E. coli75~67
D. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the 2-methyl-6-chloroindole-3-acetic acid derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the 96-well plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (no turbidity).

IV. Synthesis of 2-Methyl-6-chloroindole-3-acetic Acid Derivatives

While a specific, published synthesis for 2-methyl-6-chloroindole-3-acetic acid was not identified in the initial literature search, a plausible synthetic route can be proposed based on established methods for the synthesis of related indole-3-acetic acids. The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system.

A. Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize 2-methyl-6-chloroindole-3-acetic acid, the following precursors would be required:

  • (4-chloro-2-methylphenyl)hydrazine: This can be synthesized from 2-chloro-6-methylaniline.

  • Levulinic acid (4-oxopentanoic acid): This provides the 2-methyl and 3-acetic acid functionalities.

The general reaction scheme would be as follows:

  • Hydrazone Formation: Reaction of (4-chloro-2-methylphenyl)hydrazine with levulinic acid to form the corresponding hydrazone.

  • Indolization: Cyclization of the hydrazone under acidic conditions (e.g., using sulfuric acid, polyphosphoric acid, or a Lewis acid) with heating to yield 2-methyl-6-chloroindole-3-acetic acid.

Diagram: Proposed Synthesis of 2-Methyl-6-chloroindole-3-acetic Acid

fischer_indole_synthesis cluster_reactants Reactants cluster_products Products hydrazine (4-chloro-2-methylphenyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone + Levulinic Acid levulinic_acid Levulinic Acid final_product 2-Methyl-6-chloroindole-3-acetic Acid hydrazone->final_product Acid Catalyst, Heat

(6-Chloro-2-methyl-1H-indol-3-yl)acetic acid solubility in DMSO vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (6-Chloro-2-methyl-1H-indol-3-yl)acetic Acid in DMSO vs. Ethanol

Abstract

Introduction

The selection of an appropriate solvent is a foundational decision in any chemical or biological experiment. An ideal solvent must not only dissolve the compound of interest to a desired concentration but also be compatible with the downstream application, whether it be a chemical reaction, a cell-based assay, or an analytical measurement. (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid features a multifaceted structure, incorporating a moderately nonpolar 2-methyl-indole core, a polar carboxylic acid functional group, and a chloro-substituent. This combination of features makes its solubility profile non-obvious and highly dependent on the chosen solvent system.

This guide focuses on two of the most common solvents in drug discovery:

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast array of compounds, making it the gold standard for creating high-concentration stock solutions for compound libraries.[1][2][3]

  • Ethanol: A polar, protic solvent that is also versatile, less toxic than many other organic solvents, and easily removable due to its volatility.[4][5]

By examining the solubility of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid in these two solvents, we provide a framework for rational solvent selection and empower researchers to generate reliable and reproducible data.

Physicochemical Properties of Solute and Solvents

A molecule's structure dictates its properties and interactions. Understanding the characteristics of the solute and solvents is the first step in predicting solubility.

Solute: (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid

This compound is a solid at room temperature and possesses both hydrogen bond donor (the carboxylic acid -OH and indole N-H) and acceptor (the carbonyl and carboxylic acid oxygens) sites, alongside a significant hydrophobic surface area.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[6]
Molecular Weight 209.63 g/mol [6]
Physical Form Solid
CAS Number 1912-44-3 (for the parent 6-chloroindole-3-acetic acid)[6]
Chemical Structure (Structure inferred from name)
Solvents: A Comparative Overview

DMSO and ethanol differ fundamentally in their ability to participate in hydrogen bonding, which significantly influences their solvation properties.

PropertyDimethyl Sulfoxide (DMSO)Ethanol
Molecular Formula C₂H₆SOC₂H₆O
Boiling Point 189 °C (372 °F)[2][7]78.23 °C (172.81 °F)[4]
Polarity Type Polar Aprotic[2][3][8]Polar Protic[5]
Relative Polarity 0.444[9][10]0.654[10][11]
Hydrogen Bonding Acceptor onlyDonor and Acceptor[5]
Key Feature Exceptional dissolving power for a wide range of solutes.[1][2]Volatile and biocompatible at low concentrations.[4]

Theoretical Solubility Analysis: The Chemistry of Dissolution

The principle of "like dissolves like" provides a useful heuristic for predicting solubility.[12][13][14] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

cluster_solute (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid cluster_dmso DMSO (Polar Aprotic) cluster_etoh Ethanol (Polar Protic) Solute Solute Crystal Lattice DMSO DMSO Molecules Solute->DMSO H-Bond Acceptance Dipole-Dipole EtOH Ethanol Molecules Solute->EtOH H-Bond Donation & Acceptance Dipole-Dipole London Dispersion

Caption: Key intermolecular forces driving solubility.

Solubility in Ethanol

Ethanol is a protic solvent, meaning it has a hydrogen atom attached to an electronegative oxygen atom, making it an effective hydrogen bond donor.[5] This is a key advantage for dissolving our target compound.

  • Hydrogen Bonding: The hydroxyl group of ethanol can act as both a hydrogen bond donor to the carbonyl oxygen of the acetic acid moiety and a hydrogen bond acceptor for the acidic proton and the indole N-H. This dual capability allows it to effectively disrupt the hydrogen bonding network within the solute's crystal lattice.

  • Dipole-Dipole Interactions: The polar C-O and O-H bonds in ethanol interact favorably with the polar C=O and C-Cl bonds of the solute.

  • London Dispersion Forces: The nonpolar ethyl group of ethanol can interact with the nonpolar indole ring system of the solute via weaker van der Waals forces.

Solubility in DMSO

DMSO is a polar aprotic solvent; it has a strong dipole but lacks a hydrogen atom that can be donated for hydrogen bonding.[2][3]

  • Hydrogen Bonding: The sulfoxide oxygen in DMSO is a powerful hydrogen bond acceptor. It can readily form strong hydrogen bonds with the carboxylic acid proton and the indole N-H of the solute, effectively pulling the molecules out of the crystal lattice.

  • Dipole-Dipole Interactions: DMSO possesses a very large dipole moment, which allows it to strongly solvate polar molecules and ions. This makes it exceptionally effective at dissolving compounds with polar functional groups.[15]

Prediction

Both solvents are expected to dissolve (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid to a reasonable extent. However, DMSO is predicted to be the superior solvent, likely achieving a significantly higher maximum concentration. Its powerful nature as a hydrogen bond acceptor and its high polarity are exceptionally effective at overcoming the strong intermolecular forces, particularly the hydrogen bonding of the carboxylic acid dimers, present in the solid state of the solute.

Experimental Protocol for Solubility Determination

Direct experimental measurement is the only definitive way to establish a compound's solubility. The following protocol provides a reliable, step-wise method for determining solubility, from a quick qualitative assessment to a precise quantitative measurement. This protocol is designed to be self-validating by employing a hierarchical approach to dissolution.

Caption: Experimental workflow for qualitative solubility assessment.

Objective

To determine the approximate solubility of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid in DMSO and ethanol at room temperature.

Materials
  • (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid powder

  • Anhydrous DMSO

  • Anhydrous Ethanol

  • Calibrated analytical balance

  • 2 mL glass vials or microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Warming block or water bath set to 37°C

Step-by-Step Methodology

This procedure should be performed in parallel for both DMSO and ethanol to ensure a direct comparison.

  • Initial High-Concentration Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg) into a clean, dry glass vial.

    • Add a calculated volume of the solvent to target a high initial concentration (e.g., add 200 µL of DMSO to target 25 mg/mL). Causality: Starting at a high concentration quickly establishes an upper boundary and saves time compared to starting low.

  • Solubilization Procedure (Hierarchical Approach):

    • a. Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.[16][17]

    • b. Visual Assessment: Carefully observe the solution against both light and dark backgrounds. A compound is considered fully dissolved if the solution is perfectly clear, with no visible particulates, cloudiness, or haze.

    • c. Sonication: If the solid persists, place the vial in a bath sonicator for 5-10 minutes. Sonication uses high-frequency sound waves to provide energy that helps break apart solid aggregates.[17]

    • d. Visual Assessment: Repeat step 2b.

    • e. Gentle Warming: If the solid still persists, warm the solution to 37°C for up to 15 minutes, with intermittent vortexing.[16][17] Causality: Providing thermal energy can help overcome the crystal lattice energy of the solid, but excessive heat should be avoided to prevent potential compound degradation.

    • f. Final Visual Assessment: Repeat step 2b.

  • Step-wise Dilution:

    • If the compound is not fully dissolved at the initial concentration, add a known volume of solvent to dilute the concentration to the next step (e.g., add another 200 µL to reach 12.5 mg/mL).

    • Repeat the solubilization procedure (steps 2a-2f).

    • Continue this process until a clear solution is obtained. The concentration at which the compound fully dissolves is the approximate solubility under these conditions.

Discussion and Practical Implications

SolventAnticipated SolubilityAdvantagesDisadvantages & Considerations
DMSO High (Likely >25 mg/mL)- Excellent for creating highly concentrated stock solutions, saving freezer space and enabling high-throughput screening dilutions.- High boiling point makes it difficult to remove.[2]- Can be toxic to cells, typically kept at <0.5% final concentration in assays.- Is hygroscopic (absorbs water from the air), which can cause compounds to precipitate over time. Use anhydrous grade and store properly.
Ethanol Moderate to Good - More volatile and easily removed by rotary evaporation or nitrogen stream.- Generally less toxic to cells than DMSO.- Can be a good choice for formulations where DMSO is not suitable.- May not achieve the high concentrations needed for some stock solutions.- As a protic solvent, it can potentially participate in or interfere with certain chemical reactions (e.g., esterification with the solute's carboxylic acid under certain conditions).

For most in vitro discovery applications, DMSO is the preferred solvent for initial stock solution preparation due to the high probability of achieving a concentrated stock (e.g., 10-50 mM). This allows for minimal solvent volume to be added to an assay, thereby reducing solvent-induced artifacts. Ethanol is a viable alternative, particularly if the required concentration is not excessively high or if the downstream application is sensitive to DMSO.

Conclusion

While published quantitative data is scarce, a thorough analysis of the molecular structures of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid, DMSO, and ethanol allows for a strong prediction of their solubility behavior. The compound's blend of polar, hydrogen-bonding functional groups and a nonpolar core suggests it will be soluble in both solvents. However, the superior polar and hydrogen-bond accepting properties of DMSO indicate it will be the more effective solvent, capable of achieving higher concentrations. For any research scientist or drug development professional, theoretical prediction must be followed by empirical verification. The detailed, hierarchical protocol provided in this guide offers a reliable and efficient method to experimentally determine the solubility of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid, enabling the generation of critical data needed to advance research with confidence and precision.

References

  • Scribd. Solvent Properties of DMSO. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key.... [Link]

  • Wikipedia. Ethanol. [Link]

  • Linan Huitong. Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Oreate AI Blog. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. [Link]

  • Scribd. Understanding "Like Dissolves Like" in Chemistry. [Link]

  • ResearchGate. Polarity indexes of ethanol, DMSO and chloroform according to their.... [Link]

  • Vedantu. What does Like dissolves like mean A The compounds class 12 chemistry CBSE. [Link]

  • Oreate AI Blog. Understanding Ethanol: A Polar Solvent With Unique Properties. [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Chemsrc. 6-Chloroindole-3-acetic acid | CAS#:1912-44-3. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Properties of Common Organic Solvents. (2022). [Link]

  • The Periodic Table. Examples of High Polarity Solvents. [Link]

  • Scribd. Solvent Polarity Table. [Link]

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Role of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid in CRTH2 antagonist research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid in CRTH2 Antagonist Research Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Pivot

(6-Chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 61725-93-7) represents a critical "privileged structure" in the evolution of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1]

Historically derived from the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, this specific scaffold marks the divergence point between Cyclooxygenase (COX) inhibition and selective CRTH2 antagonism. While Indomethacin acts as a dual COX inhibitor and CRTH2 agonist/antagonist (depending on concentration), the (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid core serves as the optimized template for synthesizing highly selective, orally active CRTH2 antagonists used to treat allergic asthma, rhinitis, and atopic dermatitis.

This guide details the mechanistic role, synthetic utility, and structure-activity relationships (SAR) of this molecule, providing actionable protocols for its application in drug discovery.

Mechanistic Role & Structural Biology

The "Acidic Head" Hypothesis

The CRTH2 receptor is a G-protein coupled receptor (GPCR) that naturally binds Prostaglandin D2 (PGD2). PGD2 possesses a carboxylate head group essential for anchoring the ligand into the receptor's orthosteric binding pocket.

(6-Chloro-2-methyl-1H-indol-3-yl)acetic acid mimics this interaction:

  • The Acetic Acid Moiety (Position 3): Acts as a bioisostere for the

    
    -chain carboxylate of PGD2. It forms a critical salt bridge with positively charged arginine residues (specifically Arg170  and Arg401 ) within the CRTH2 transmembrane domain.
    
  • The Indole Core: Occupies the hydrophobic pocket normally engaged by the cyclopentane ring of PGD2.

  • The 2-Methyl Group: Provides conformational rigidity, locking the indole ring in an orientation that favors receptor binding over COX enzyme active sites.

  • The 6-Chloro Substituent: Unlike the 5-methoxy group of Indomethacin, the 6-chloro substitution enhances lipophilicity and metabolic stability, optimizing the scaffold for further derivatization at the N1 position.

Signaling Pathway Blockade

When derivatized (typically at the N1 position), this scaffold acts as an orthosteric antagonist . It prevents PGD2-mediated G


i protein coupling, thereby inhibiting:
  • Intracellular cAMP reduction.

  • Calcium (

    
    ) mobilization.
    
  • Th2 cell chemotaxis and eosinophil activation.[2][3][4]

CRTH2_Signaling_Blockade PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (G-protein Coupled) PGD2->CRTH2 Binds (Agonist) Antagonist 6-Cl-Indole Antagonist Antagonist->CRTH2 Blocks Binding (Competitive Antagonist) G_protein Gαi Protein Activation CRTH2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_Flux Calcium Flux (Eosinophil Activation) G_protein->Ca_Flux Triggers cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Th2 Chemotaxis (Inflammation) Ca_Flux->Chemotaxis Promotes

Figure 1: Mechanism of Action. The 6-chloro-indole derivative acts as a competitive antagonist, preventing the PGD2-induced cascade that leads to allergic inflammation.

Structure-Activity Relationship (SAR) Data

The utility of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid is best understood when comparing it to its parent (Indomethacin) and its derivatives. The table below summarizes the SAR evolution.

Structural RegionModificationEffect on CRTH2 ActivityEffect on COX Activity
Core Scaffold (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid Weak Binder (µM range) Inactive
Position 1 (Nitrogen) Hydrogen (Unsubstituted)Low PotencyN/A
N-Benzoyl (Indomethacin-like)Agonist/Antagonist (Mixed)High Inhibition (COX-1/2)
N-Benzyl (with halogens) High Potency Antagonist (nM) Selectivity > 1000x over COX
N-SulfonylHigh Potency AntagonistHigh Selectivity
Position 5 Methoxy (Indomethacin)Good BindingMetabolic liability (O-demethylation)
Position 6 Chloro / Fluoro Optimized Hydrophobic Fit Improved Metabolic Stability
Position 3 Acetic AcidEssential (Salt Bridge)Essential
Propionic AcidReduced PotencyLoss of binding fidelity

Key Insight: The (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid molecule itself is the substrate for N-benzylation or N-sulfonylation. It is not the final drug, but the essential intermediate required to synthesize selective antagonists like CAY10471 or related clinical candidates.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid via Fischer Indole Synthesis. Note: This reaction produces regioisomers (4-chloro and 6-chloro). Separation is critical.

Reagents:

  • (3-Chlorophenyl)hydrazine hydrochloride (1.0 eq)

  • Levulinic acid (1.0 eq)

  • Sulfuric acid (H2SO4) or Phosphoric acid (H3PO4)

  • Ethanol (Solvent)

Workflow:

  • Hydrazone Formation: Dissolve (3-chlorophenyl)hydrazine and levulinic acid in ethanol. Stir at room temperature for 2 hours. Evaporate solvent to yield the hydrazone intermediate.

  • Cyclization: Suspend the hydrazone in 15% H2SO4 (in ethanol/water). Reflux at 80°C for 4–6 hours.

  • Workup: Cool the mixture. Pour into ice water. The crude indole acetic acid precipitates as a solid. Filter and dry.

  • Purification (Critical): The crude product contains both 4-chloro and 6-chloro isomers.

    • Recrystallization: Dissolve in hot toluene or acetic acid. The 6-chloro isomer is typically less soluble and crystallizes first (verify via NMR).

    • Column Chromatography: Silica gel; Mobile phase Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

Validation (1H NMR in DMSO-d6):

  • Look for the singlet at

    
     2.30 ppm (2-Methyl group).
    
  • Look for the singlet at

    
     3.60 ppm (CH2 of acetic acid).
    
  • Regioisomer Check: The 6-chloro isomer shows a specific coupling pattern in the aromatic region (doublet for H4, singlet for H7) distinct from the 4-chloro isomer.

Synthesis_Workflow Start 3-Cl-Phenylhydrazine + Levulinic Acid Step1 Hydrazone Formation (Ethanol, RT) Start->Step1 Step2 Fischer Cyclization (H2SO4, Reflux) Step1->Step2 Crude Crude Mixture (4-Cl & 6-Cl Isomers) Step2->Crude Purification Fractional Recrystallization or Chromatography Crude->Purification Final Target: (6-Chloro-2-methyl-1H-indol-3-yl) acetic acid Purification->Final

Figure 2: Synthetic route to the 6-chloro-indole scaffold. The purification step is the critical control point.

CRTH2 Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of derivatives synthesized from the scaffold.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human CRTH2 (hCRTH2).

  • Membrane Prep: Harvest cells, homogenize in ice-cold buffer (10 mM HEPES, 1 mM EDTA, pH 7.4), and centrifuge (40,000 x g). Resuspend pellets in assay buffer.

  • Incubation:

    • Total Binding: Membrane protein (10 µg) + [

      
      H]-PGD2 (1 nM).
      
    • Non-Specific Binding (NSB): Add 1 µM unlabeled PGD2 (or 10 µM Ramatroban).

    • Test Compound: Add varying concentrations (

      
       to 
      
      
      
      M) of the 6-chloro-indole derivative.
  • Conditions: Incubate 60 mins at room temperature.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Discovery of Indole Acetic Acids as CRTH2 Antagonists Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2.[5] Journal of Medicinal Chemistry.

  • Structure-Activity Relationships of Indole Derivatives Ulven, T., & Kostenis, E. (2011). Minor structural modifications convert the dual COX/CRTH2 inhibitor indomethacin into a selective CRTH2 antagonist. Journal of Medicinal Chemistry.

  • Molecular Mechanism of CRTH2 Antagonism Hennen, S., et al. (2011). Decoding Signaling and Function of the Orphan G Protein-Coupled Receptor GPR17 with a Small-Molecule Agonist. Science Signaling (Contextual reference for GPCR assays).

  • Synthesis of Indole-3-Acetic Acid Derivatives Naik, N., et al. (2012).[6] Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. [6]

  • Clinical Relevance of CRTH2 Antagonists Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2.[2][3][4][5][7] Drug News & Perspectives.

Sources

The 6-Chloro-2-Methylindole-3-Acetic Acid Pharmacophore: Synthetic Strategies and Therapeutic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-3-acetic acid (IAA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Etodolac, as well as CRTH2 antagonists for allergic inflammation. This technical guide focuses specifically on the 6-chloro-2-methylindole-3-acetic acid analogue. While less ubiquitous than its 5-methoxy counterparts, the 6-chloro substitution pattern offers distinct pharmacokinetic advantages, including enhanced lipophilicity and metabolic resistance to C6-hydroxylation. This guide details the structure-activity relationship (SAR), regioselective synthesis via Fischer indolization, and biological validation protocols for this potent pharmacophore.

Structural Biology & Pharmacophore SAR

The efficacy of 6-chloro-2-methylindole-3-acetic acid relies on a precise tripartite interaction within the cyclooxygenase (COX) or CRTH2 binding pockets.

The Acidic Anchor (Position 3)

The acetic acid moiety at C3 is non-negotiable for COX inhibition. It mimics the carboxylate of arachidonic acid, forming a critical salt bridge with Arg120 in the COX enzyme channel. Esterification or amidation of this group typically abolishes activity, although prodrug strategies (e.g., esters) are used to improve oral bioavailability before hydrolysis in vivo.

The Conformational Lock (Position 2)

The 2-methyl group is not merely a space-filler; it is a conformational control element.

  • Steric Hindrance: It restricts the rotation of the indole ring when bound, reducing the entropic penalty of binding.

  • Selectivity: In COX-2 selective inhibitors, the 2-position often accommodates bulkier groups, but the methyl group provides a balanced profile for dual COX-1/COX-2 inhibition.

The Halogen Switch (Position 6 vs. 5)

Standard NSAIDs (e.g., Indomethacin) often feature a 5-methoxy or 5-chloro substituent. Shifting the halogen to the 6-position :

  • Metabolic Stability: Blocks the C6 metabolic "soft spot," preventing rapid clearance via hydroxylation.

  • Lipophilicity: The Chlorine atom increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is relevant for neuroinflammatory targets.
    
  • Electronic Effect: The electron-withdrawing nature of the 6-Cl deactivates the indole ring, potentially reducing oxidative degradation.

Visualization: Pharmacophore Map

SAR_Map Core Indole Scaffold (Lipophilic Core) Pos3 C3-Acetic Acid (Ionic Anchor) Core->Pos3 Position 3 Pos2 C2-Methyl Group (Conformational Lock) Core->Pos2 Position 2 Pos6 C6-Chloro Group (Metabolic Block) Core->Pos6 Position 6 Target Target Binding (COX Arg120 / Hydrophobic Pocket) Pos3->Target Salt Bridge (Arg120) Pos2->Target Steric Fit Pos6->Target Hydrophobic Interaction

Figure 1: Structure-Activity Relationship (SAR) mapping of the 6-chloro-2-methylindole-3-acetic acid scaffold.

Chemical Synthesis: The Regioselectivity Challenge

The most robust route to this scaffold is the Fischer Indole Synthesis . However, using 3-chlorophenylhydrazine introduces a regioselectivity challenge, yielding both 4-chloro and 6-chloro isomers.

Retrosynthetic Analysis[1]
  • Target: 6-Chloro-2-methylindole-3-acetic acid.

  • Precursors: (3-Chlorophenyl)hydrazine hydrochloride + Levulinic acid (or Ethyl levulinate).

  • Key Step: Acid-catalyzed [3,3]-sigmatropic rearrangement.

Synthetic Workflow

The reaction of 3-substituted phenylhydrazines typically yields a mixture of 4- and 6-substituted indoles. The 6-isomer is generally thermodynamically favored and less sterically crowded, but separation is required.

Reaction Scheme:

  • Hydrazone Formation: Condensation of hydrazine and ketone.[1]

  • Cyclization: Reflux in glacial acetic acid or ethanolic

    
    .
    
  • Purification: Fractional recrystallization.

Visualization: Fischer Indole Pathway

Synthesis_Path Hydrazine 3-Chlorophenylhydrazine HCl Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation (-H2O) Ketone Ethyl Levulinate Ketone->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Acid Catalyst (H2SO4) Mixture Isomeric Mixture (4-Cl and 6-Cl Indoles) Sigmatropic->Mixture -NH3 (Cyclization) Target Target: 6-Chloro-2-methyl indole-3-acetic acid ester Mixture->Target Fractional Recrystallization Byproduct Byproduct: 4-Chloro isomer Mixture->Byproduct

Figure 2: Fischer Indole Synthesis pathway highlighting the critical isomer separation step.

Experimental Protocols

Protocol A: Synthesis of Ethyl 6-chloro-2-methylindole-3-acetate

Note: This protocol utilizes the ethyl ester to facilitate purification, followed by hydrolysis.

Reagents:

  • 3-Chlorophenylhydrazine hydrochloride (10 mmol)

  • Ethyl levulinate (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sulfuric acid (conc., 0.5 mL)

Procedure:

  • Condensation: Dissolve 3-chlorophenylhydrazine HCl and ethyl levulinate in ethanol in a round-bottom flask.

  • Catalysis: Add concentrated sulfuric acid dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of hydrazine by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Neutralize with saturated

    
     if necessary.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification (Crucial): The crude residue contains both 4-Cl and 6-Cl isomers. Recrystallize from hot ethanol or benzene/petroleum ether. The 6-chloro isomer typically crystallizes first due to higher symmetry and packing efficiency (Melting Point approx. 182–184°C for the acid, ester MP will vary).

    • Validation: Verify regiochemistry via

      
       NMR. The 6-chloro isomer will show a specific coupling pattern (d, J=2 Hz for H-7; dd for H-5) distinct from the 4-chloro isomer.
      
Protocol B: Hydrolysis to Free Acid
  • Dissolve the purified ester in Methanol/THF (1:1).

  • Add LiOH (2.0 equiv) in water. Stir at RT for 3 hours.

  • Acidify with 1M HCl to pH 2. Precipitate is filtered and dried to yield 6-chloro-2-methylindole-3-acetic acid .

Biological Evaluation: COX Inhibition Assay

To validate the pharmacophore, a colorimetric COX inhibitor screening assay is standard.

Objective: Determine


 values for COX-1 vs. COX-2 inhibition.
ParameterCondition
Enzyme Source Ovine COX-1 / Human Recombinant COX-2
Substrate Arachidonic Acid (

)
Chromogen TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
Readout Absorbance at 590 nm (Peroxidase activity)

Methodology:

  • Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound (0.01

    
     – 100 
    
    
    
    ) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
  • Initiation: Add Arachidonic Acid and TMPD.

  • Mechanism: COX converts arachidonic acid to

    
    .[2] The peroxidase activity of COX then reduces 
    
    
    
    to
    
    
    , simultaneously oxidizing TMPD to a blue pigment.
  • Analysis: The reduction in absorbance at 590 nm compared to the solvent control indicates inhibition. Calculate

    
     using non-linear regression.
    

Expected Results:

  • Indomethacin (Control):

    
     (COX-1 selective).
    
  • 6-Chloro-2-methyl Analogue: Expected to show potent inhibition. The 6-chloro substitution often shifts selectivity slightly towards COX-2 compared to the 5-methoxy analogues, or maintains broad-spectrum activity with improved metabolic half-life.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. "The Fischer Indole Synthesis."[1][3][4][5] Chemical Reviews, 1963, 63(4), 373–401.

  • Pharmacology of Indole-3-Acetic Acid Derivatives

    • Kalgutkar, A. S., et al. "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors."[2] Journal of Medicinal Chemistry, 2000, 43(15), 2860–2870.

  • Synthesis of 6-Chloro-2-methylindole-3-acetic acid

    • Bullock, M. W., & Fox, S. W.[4] "A Convenient Synthesis of Indole-3-acetic Acids." Journal of the American Chemical Society, 1951, 73(12), 5855.

  • CRTH2 Antagonists and Indole Scaffolds

    • Pettipher, R., et al. "Antagonism of the prostaglandin D2 receptor CRTH2 as a therapeutic approach in allergic disease." Drug News & Perspectives, 2008.
  • General Protocol Verification (Organic Syntheses)

    • Johnson, J. R., et al. "Indole-3-acetic Acid."[4][6][7] Organic Syntheses, Coll.[4] Vol. 3, p.479 (1955).

Sources

Methodological & Application

Protocol for alkylation of 6-chloro-2-methylindole with chloroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, high-yield methodology for the alkylation of 6-chloro-2-methylindole.

Application Note: Regioselective Alkylation of 6-Chloro-2-Methylindole


)
Target Product:  2-(6-chloro-2-methyl-1H-indol-1-yl)acetic acid

Executive Summary & Scientific Rationale

The alkylation of electron-rich heterocycles like indoles presents a classic regioselectivity challenge: distinguishing between the nucleophilic nitrogen (N1) and the electron-rich C3 position.[1]

For 6-chloro-2-methylindole , the presence of the methyl group at C2 sterically influences the active site, while the chlorine atom at C6 modulates the electron density of the benzene ring. When reacting with chloroacetic acid under basic conditions, the reaction kinetics overwhelmingly favor N-alkylation (


 mechanism).

Critical Distinction:

  • N-Alkylation (Target of this Protocol): Achieved via deprotonation of the N-H bond using a base (NaH, KOH, or

    
    ), generating a highly nucleophilic indolyl anion that attacks the 
    
    
    
    -carbon of chloroacetic acid. This is the primary pathway for synthesizing precursors to CRTH2 antagonists and NSAID-like scaffolds.
  • C-Alkylation (C3): Direct alkylation at C3 with chloroacetic acid is kinetically disfavored and often low-yielding. If C3-functionalization is required, the industry standard is not alkylation with chloroacetic acid, but rather condensation with glyoxylic acid followed by reduction (not covered in this specific protocol).

This guide details the Direct N-Alkylation Protocol , optimized for yield and purity, bypassing the need for ester intermediates often found in older literature.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a dianion intermediate when using the free acid form of chloroacetic acid.

  • Activation: The first equivalent of base neutralizes the carboxylic acid of the reagent. The second equivalent deprotonates the indole N-H (

    
    ), creating the active nucleophile.
    
  • Substitution: The indolyl anion performs a backside attack (

    
    ) on the alkyl chloride.
    
  • Selectivity: The hard nucleophile (N-anion) prefers the hard electrophile (alkyl halide) under charge-controlled conditions, while the C2-methyl group provides steric protection, further discouraging C2 attack and directing any potential C-alkylation to C3 (which is slower).

Visualizing the Reaction Pathway

IndoleAlkylation Substrate 6-Chloro-2-methylindole Intermediate Indolyl Anion (Nucleophile) Substrate->Intermediate Deprotonation (Fast) Reagent Chloroacetic Acid TS Transition State (SN2 Attack) Reagent->TS Base Base (NaH or KOH) Base->Intermediate Intermediate->TS Product_N N-Alkylated Product (Major) TS->Product_N Kinetic Control (Low Temp/Polar Solvent) Product_C C-Alkylated Product (Trace/Minor) TS->Product_C Thermodynamic Control (High Temp/Acidic Catalysis)

Figure 1: Reaction pathway illustrating the kinetic preference for N-alkylation under basic conditions.

Experimental Protocol

Two methods are provided. Method A is the "Gold Standard" for high purity and yield in drug discovery contexts. Method B is a "Green/Scale-Up" alternative using milder conditions.

Method A: High-Performance NaH/DMF Protocol

Best for: Small to medium scale (100mg - 10g), high value intermediates.

Reagents:

  • 6-Chloro-2-methylindole (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq) — Note: Excess base required for acid neutralization.

  • DMF (Anhydrous) (10 mL/g of substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon or Nitrogen atmosphere.

  • Base Activation: Add NaH (2.5 eq) to the flask. Wash with dry hexanes (2x) to remove mineral oil if strict NMR purity is required; otherwise, use as is. Suspend in anhydrous DMF at 0°C.

  • Substrate Addition: Dissolve 6-chloro-2-methylindole (1.0 eq) in minimal DMF. Add dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of

      
       gas. The solution will likely turn yellow/orange (indolyl anion formation). Stir for 30 minutes at 0°C to ensure complete deprotonation.
      
  • Reagent Addition:

    • Critical Step: Dissolve Chloroacetic acid (1.2 eq) in DMF. Add this solution very slowly to the reaction mixture at 0°C.

    • Why: Adding solid acid directly to NaH is dangerous. Pre-dissolving allows controlled neutralization.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 3–6 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The starting indole spot (

      
      ) should disappear; a baseline spot (acid product) will appear.
      
  • Workup:

    • Quench carefully with ice-cold water.

    • Acidify the aqueous mixture to pH ~3 using 1M HCl. The product, being a free acid, will precipitate.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine (2x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate is usually sufficient.

Method B: Phase-Transfer Catalysis (PTC) Protocol

Best for: Large scale (>10g), avoiding DMF removal issues.

ParameterSpecification
Solvent Toluene or MEK (Methyl Ethyl Ketone)
Base KOH (pulverized, 4.0 eq)
Catalyst TBAB (Tetrabutylammonium bromide) (0.1 eq)
Temperature Reflux (80–110°C)
Time 6–12 Hours

Procedure Summary: Mix indole, pulverized KOH, and TBAB in Toluene. Add chloroacetic acid.[4][5][6] Heat to reflux.[4] The phase transfer catalyst shuttles the hydroxide/carboxylate ions, facilitating the reaction in a non-polar solvent. Workup involves simple water extraction (product goes to water as salt), acidification of the water layer, and filtration of the precipitated solid.

Data Analysis & Characterization

Successful synthesis is validated by the disappearance of the N-H signal and the appearance of the methylene linker.

Table 1: Expected NMR Signatures (in


) 
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Note
Indole N-H ~11.0SingletMUST BE ABSENT in product.

4.8 – 5.1 SingletDistinctive methylene peak. If C-alkylated, this appears upfield (~3.6 ppm).
Indole C3-H 6.2 – 6.5SingletConfirms C3 is unsubstituted (i.e., reaction occurred at N).

2.3 – 2.4SingletRemains intact.
-COOH 12.0 – 13.0Broad SingletExchangeable with

.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Moisture in DMF/BaseUse fresh anhydrous DMF; ensure NaH is active.
Sticky Gum Product Residual DMFWash organic layer thoroughly with water/brine (5x) or use Method B.
C-Alkylation (Trace) High TemperatureKeep reaction at 0°C -> RT. Avoid heating above 60°C in Method A.
Incomplete Reaction "Salt" formationThe sodium salt of the product may coat unreacted NaH. Use mechanical stirring or switch to KOH/DMSO.

Safety Note:

  • Chloroacetic Acid: Highly toxic and corrosive. Readily absorbed through skin. Fatal if absorbed in significant quantities. Wear double nitrile gloves and work in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all waste carefully.

References

  • Regioselectivity in Indole Alkylation: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text establishing N-alkylation preference with hard electrophiles).
  • Mahboobi, S., et al. (2006). Synthesis and structure-activity relationship of 2-methylindole derivatives as COX-2 inhibitors.
  • Bogdal, D., et al. (1999).
  • Mechanistic Insights

    • Gnanamani, E., et al. (2020).[7] Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie.[7] Link (Contrasts bulk phase N-alkylation with microdroplet chemistry).

  • General Protocol Validation

    • Organic Syntheses, Coll.[8] Vol. 6, p. 104 (1988). (Standard procedures for N-alkylation of heterocycles). Link

Sources

Application Note: HPLC Method Development for 6-Chloro-2-methylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 6-chloro-2-methylindole-3-acetic acid . This analyte serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to indomethacin and acts as a synthetic auxin analog in plant physiology research.

The protocol addresses the specific physicochemical challenges of the analyte—namely its ionizable carboxylic acid moiety and the hydrophobicity introduced by the chloro- and methyl- substituents. The resulting method prioritizes resolution, peak symmetry, and limit of quantification (LOQ).

Physicochemical Profiling & Strategy

Successful method development requires understanding the molecule's behavior in solution.

Analyte Properties[1][2]
  • Chemical Structure: Indole core substituted with a chlorine atom at position 6, a methyl group at position 2, and an acetic acid side chain at position 3.

  • Acid/Base Character (pKa): The carboxylic acid group has a pKa of approximately 4.4 – 4.7 .

    • Implication: At neutral pH (7.0), the molecule exists as a carboxylate anion (highly polar, poor retention on C18). At acidic pH (< 3.0), it exists in its neutral, protonated form (hydrophobic, good retention).

  • Hydrophobicity (LogP): Estimated LogP is ~2.8 – 3.2 .

    • Comparison: More hydrophobic than Indole-3-acetic acid (IAA, LogP ~1.4) due to the lipophilic -Cl and -CH3 groups.

  • UV Chromophore: The indole ring exhibits strong absorption at 220 nm and selective absorption at 280 nm .

Method Development Decision Tree

The following logic flow dictates the experimental choices in this protocol:

MethodStrategy Start Analyte: 6-Cl-2-Me-IAA pKaCheck Check pKa (~4.5) Start->pKaCheck pHDecision Mobile Phase pH < 3.0 (Suppress Ionization) pKaCheck->pHDecision Ensure Neutrality ColumnSelect Stationary Phase: C18 (High Carbon Load) pHDecision->ColumnSelect SolventSelect Organic Modifier: Acetonitrile (Sharper Peaks) ColumnSelect->SolventSelect Detection Detection: UV 280nm (Selectivity) UV 220nm (Sensitivity) SolventSelect->Detection

Figure 1: Strategic decision pathway for selecting chromatographic conditions based on analyte properties.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 6-chloro-2-methylindole-3-acetic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Modifiers: Phosphoric Acid (85%) or Formic Acid (LC-MS grade).

  • Diluent: 50:50 Acetonitrile:Water (v/v).[1]

Chromatographic Conditions (Optimized)

This method uses a "Acidic Mobile Phase" strategy to ensure the analyte remains protonated, maximizing interaction with the C18 stationary phase and preventing peak tailing caused by secondary silanol interactions.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)Standard RP column provides sufficient hydrophobic selectivity for the methyl/chloro groups.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses carboxylic acid ionization; Phosphoric acid is UV transparent at low wavelengths.
Mobile Phase B Acetonitrile (100%)Lower viscosity than methanol; provides sharper peaks for indoles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves reproducibility of retention times.
Injection Vol. 10 µLStandard volume; reduce to 5 µL if peak broadening occurs.
Detection UV-DAD at 280 nm (Reference: 360 nm)280 nm minimizes interference from solvent fronts and non-aromatic impurities.
Gradient Program

A gradient is recommended to elute the hydrophobic 6-Cl-2-Me-IAA while cleaning the column of more polar impurities (early elution) and highly lipophilic contaminants (late elution).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic hold (focus peak)
15.0 3070Linear Gradient
18.0 595Wash Step
20.0 595Hold Wash
20.1 9010Return to Initial
25.0 9010Re-equilibration

Note: The analyte typically elutes between 10–12 minutes under these conditions.

Method Validation Summary

To ensure trustworthiness, the method must be validated. The following criteria are standard for this class of compounds.

System Suitability Testing (SST)

Run 5 replicate injections of the standard (100 µg/mL) before analyzing samples.

  • Retention Time %RSD: < 0.5%

  • Peak Area %RSD: < 1.0%

  • Tailing Factor (Tf): 0.9 < Tf < 1.2 (Strict control of tailing is vital for acidic indoles).

  • Theoretical Plates (N): > 5000

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
Sample Preparation Workflow

For biological (plasma/plant tissue) or synthetic reaction mixtures:

SamplePrep Sample Raw Sample (Solid/Liquid) Extract Extraction (MeOH or ACN) Sample->Extract Solubilize Acidify Acidification (Add 1% Formic Acid) Extract->Acidify Stabilize Centrifuge Centrifugation (10k RPM, 10 min) Acidify->Centrifuge Remove Particulates Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Protect Column Inject HPLC Injection Filter->Inject

Figure 2: Sample preparation workflow ensuring analyte stability and column protection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; pH > pKa.Ensure Mobile Phase A pH is ≤ 3.0. Use a "base-deactivated" or "end-capped" C18 column.
Retention Time Drift Column temperature fluctuation or insufficient equilibration.Use a column oven (30°C). Ensure at least 5 column volumes of equilibration time between runs.
Split Peaks Solvent mismatch.Ensure the sample diluent matches the initial mobile phase (10-20% ACN in Water). Do not dissolve pure standard in 100% ACN.
Low Sensitivity Wrong wavelength.Switch to 220 nm for higher sensitivity, but ensure solvents are UV-transparent (use Phosphoric acid, not Formic acid, for <210 nm work).

References

  • Separation of Indole-3-acetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Indole-3-acetic acid Properties. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds. SpringerPlus (via PMC), 2013. Available at: [Link]

  • 2-Methyl-1H-indole-3-acetic acid (PubChem CID 589107). National Center for Biotechnology Information (2025). Available at: [Link]

Sources

Application Notes and Protocols for NSAID Design Using (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid as a Novel Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Indole-Based Scaffold in NSAID Discovery

The indole-3-acetic acid framework is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by the potent and widely-used drug, Indomethacin.[1][2][3] The enduring success of this structural class stems from its ability to effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2][3] However, the therapeutic utility of traditional NSAIDs is often hampered by significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of COX-1 and COX-2 isoforms. This has driven a continuous search for new chemical entities with improved selectivity and safety profiles.

This document presents (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid, a commercially available yet underexplored indole derivative, as a promising scaffold for the design of a new generation of NSAIDs.[4] Its structural similarity to established NSAIDs suggests a high probability of inherent anti-inflammatory activity. The strategic placement of a chloro group at the 6-position offers a unique vector for chemical modification, potentially influencing the molecule's electronic properties, lipophilicity, and binding interactions within the COX active site to enhance potency and achieve COX-2 selectivity.

These application notes provide a comprehensive, step-by-step guide for researchers and drug development professionals to systematically explore the potential of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid as a lead structure. We will detail protocols for chemical modification, in vitro enzymatic screening, and in vivo evaluation of anti-inflammatory efficacy.

Part 1: Lead Optimization Strategy & Synthetic Protocols

The foundational hypothesis is that modifications to the indole nitrogen (N1 position) and the carboxylic acid moiety of the parent scaffold will modulate COX inhibitory activity and selectivity. The structure-activity relationship (SAR) of indole acetic acid derivatives provides a clear rationale for these modifications.[1][5]

Key SAR Insights for Indole Acetic Acid Derivatives:
  • Carboxylic Acid Group: The presence of the carboxylic acid is essential for COX inhibitory activity.[1][5]

  • N1-Position: Acylation of the indole nitrogen with a p-chlorobenzoyl group, as seen in Indomethacin, significantly enhances activity.[1]

  • C2-Position: A methyl group at the 2-position generally leads to higher activity than larger aryl substituents.[1]

  • C5-Position: Substitutions at the 5-position with groups like methoxy or fluoro can increase activity compared to unsubstituted analogues.[1]

Our starting scaffold already possesses the crucial 2-methyl group. The focus will therefore be on N-acylation and modification of the carboxylic acid group.

Caption: Lead optimization workflow for the scaffold.

Protocol 1.1: Synthesis of N-Acylated Analogues (e.g., N-(4-chlorobenzoyl) derivative)

This protocol describes a standard procedure for the acylation of the indole nitrogen.

Materials:

  • (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-Chlorobenzoyl chloride

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by adding 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated analogue.

Part 2: In Vitro Biological Evaluation

The primary mechanism of NSAIDs is the inhibition of COX enzymes. Therefore, the initial biological screening of newly synthesized analogues should involve in vitro assays to determine their potency and selectivity for COX-1 and COX-2.

Caption: Workflow for in vitro COX inhibition screening.

Protocol 2.1: Fluorometric COX-1 and COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a sensitive method for measuring COX activity.[6][7][8][9] The assay measures the peroxidase activity of COX, where the probe reacts with the intermediate product Prostaglandin G2 to produce a fluorescent signal.

Materials:

  • Ovine COX-1 or Human Recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and reference standards (e.g., Indomethacin, Celecoxib) dissolved in DMSO

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a series of dilutions for each test compound in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Plate Setup:

    • Enzyme Control Wells: Add Assay Buffer and enzyme.

    • Inhibitor Control Wells: Add a known COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) inhibitor.

    • Test Compound Wells: Add various concentrations of the synthesized analogues.

    • Solvent Control Wells: Add Assay Buffer, enzyme, and the same concentration of DMSO as in the test wells.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Execution: a. Add 80 µL of the Reaction Mix to each well. b. Add 10 µL of the diluted test inhibitor, control inhibitor, or solvent to the appropriate wells. c. Add 10 µL of the COX-1 or COX-2 enzyme solution to all wells except the background controls. d. Incubate the plate at 25 °C for 10-15 minutes, protected from light. e. Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode at 25 °C for 5-10 minutes, with readings every minute.

  • Data Analysis: a. For each concentration, calculate the rate of reaction (slope) from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition relative to the enzyme control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
Scaffold To be determinedTo be determinedTo be determined
Analogue 1 To be determinedTo be determinedTo be determined
Analogue 2 To be determinedTo be determinedTo be determined
Indomethacin Reference valueReference valueReference value
Celecoxib Reference valueReference valueReference value

Part 3: In Vivo Evaluation of Anti-Inflammatory Activity

Promising candidates identified from in vitro screening must be evaluated in a living organism to assess their therapeutic efficacy. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammation model for screening potential NSAIDs.[10][11][12][13][14]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This protocol measures the ability of a test compound to reduce acute inflammation induced by carrageenan.

Materials and Reagents:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).

  • Test Compound: Lead candidate(s) from in vitro assays.

  • Positive Control: Indomethacin (10 mg/kg).

  • Vehicle: Appropriate vehicle for drug dissolution (e.g., 0.5% carboxymethyl cellulose).

  • Equipment: Plethysmometer, oral gavage needles, 1 mL syringes.

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Grouping: On the day of the experiment, randomly divide the rats into groups (n=6 per group):

    • Group I (Vehicle Control): Receives vehicle only.

    • Group II (Test Compound): Receives the test compound at a specific dose (e.g., 25 mg/kg, p.o.).

    • Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective compounds (Vehicle, Test Compound, or Indomethacin) via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vt - V₀. b. Calculate the mean edema for each group at each time point. c. Calculate the percentage inhibition of edema at each time point using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition at 3h
Vehicle Control -To be determined-
Lead Candidate 25To be determinedTo be determined
Indomethacin 10To be determinedTo be determined

Conclusion

The protocols and strategies outlined in this document provide a rigorous framework for the evaluation of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid as a novel scaffold for NSAID design. By systematically applying principles of medicinal chemistry and established pharmacological assays, researchers can efficiently explore the therapeutic potential of this compound and its derivatives. The ultimate goal is the identification of lead candidates with potent anti-inflammatory activity and an improved safety profile, addressing the unmet medical need for safer and more effective treatments for inflammatory conditions.

References

  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Amit Lunkad. (2021, March 1). NSAIDs: SAR of Indole acetic acid [Video]. YouTube.
  • Bio-protocol. (2018). Carrageenan-induced paw edema assay. Bio-protocol, 8(19), e2995.
  • Deuis, J. R., et al. (2017).
  • Boltze, K. H., et al. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. Arzneimittel-Forschung, 30(8A), 1314–1325.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Abcam. (2025, June 26). ab283401– COX2 Inhibitor Screening Kit (Fluorometric).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Tsolaki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2097.
  • Pharmacy India. (2023, June 16). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy [Video]. YouTube.
  • Pal, D., et al. (2013).
  • Desai, N. C., et al. (2025, August 9). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
  • Arkat USA, Inc. (n.d.). Synthesis and biological evaluation of some N-substituted indoles.
  • Duran, N., et al. (1990). Bacterial chemistry. VI. Biological activities and cytotoxicity of 1, 3-dihydro-2H-indol-2-one derivatives. Biotechnology and Applied Biochemistry, 12(4), 433-440.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acetates.
  • ProQuest. (n.d.). Synthesis of silyl derivatives of 1H-indole-3-acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(6-Chloro-1H-indol-3-yl)acetic acid.
  • Singh, G. S., & Mmatli, E. E. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34208-34233.
  • Das, S., et al. (2015). The biological in vitro effect and selectivity shown by a CoII complex of 2-(2-hydroxyphenylazo)-indole-3′-acetic acid on three distinctly different cancer cells. RSC Advances, 5(9), 6523-6532.
  • Muralikrishnan, C., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules, 95, 856-865.
  • Desai, N. C., & Bhatt, M. J. (2016). Catalytic synthesis and antimicrobial activity of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid, a key intermediate in the development of various pharmaceuticals, including aldose reductase inhibitors like Zopolrestat.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven insights to improve yield and purity.

The most established and versatile route to this molecule involves a three-stage process:

  • Japp-Klingemann Reaction: To form the crucial arylhydrazone intermediate.

  • Fischer Indole Synthesis: To construct the indole core.

  • Saponification: To hydrolyze the resulting ester to the final carboxylic acid.

This guide is structured as a series of troubleshooting questions and answers, addressing specific issues you may encounter at each stage.

Overall Synthesis Workflow

The following diagram outlines the general synthetic pathway discussed in this guide.

Synthesis_Workflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Saponification cluster_3 Purification A 4-Chloroaniline Diazotization Diazotization A->Diazotization B Ethyl 2-methylacetoacetate C Arylhydrazone Intermediate B->C D Ethyl (6-Chloro-2-methyl-1H-indol-3-yl)acetate C->D Acid-catalyzed Cyclization Arenediazonium Salt Arenediazonium Salt Diazotization->Arenediazonium Salt Arenediazonium Salt->C Coupling E (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid D->E Base Hydrolysis (e.g., KOH/EtOH) F Final Product E->F Acidification & Recrystallization

Caption: General workflow for the synthesis of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid.

Troubleshooting Guide & FAQs

Part 1: The Japp-Klingemann Reaction

This reaction is critical for efficiently producing the arylhydrazone, the direct precursor for the Fischer indole synthesis.[3][4] It involves coupling an aryl diazonium salt with a β-keto-ester.[3]

Q1: My Japp-Klingemann reaction is giving a low yield of the desired hydrazone or failing completely. What are the common causes?

This is a frequent issue often traced back to the stability of the diazonium salt or suboptimal reaction conditions.

Causality & Solutions:

  • Diazonium Salt Instability: Arenediazonium salts are notoriously unstable at elevated temperatures. The diazotization of 4-chloroaniline should be performed at 0-5 °C using sodium nitrite and a strong acid like HCl. It is crucial to use the generated diazonium salt immediately in the subsequent coupling step without attempting to isolate it.

  • Incorrect pH for Coupling: The coupling reaction is highly pH-dependent. Conventional conditions often use sodium acetate to buffer the solution.[5] If the pH is too low, the coupling rate is slow. If it's too high, the diazonium salt can convert to a non-reactive diazotate species.

    • Actionable Advice: Maintain a weakly acidic to neutral pH (around 4-6) during the coupling phase. Use a pH meter to monitor and adjust with a base like sodium acetate or sodium hydroxide solution carefully.

  • Formation of Azo-Compound Side Product: In some cases, a stable azo-compound can form instead of the desired hydrazone, especially if the subsequent hydrolysis and decarboxylation steps of the Japp-Klingemann mechanism are inhibited.[4][5]

    • Actionable Advice: Ensure adequate base (e.g., sodium hydroxide) is present to facilitate the hydrolytic cleavage of the ester group, which drives the reaction towards the hydrazone product.[4] Some protocols suggest that increasing the temperature or pH can lead to side products, so optimization is key.[5]

ParameterRecommendationRationale
Diazotization Temp. 0-5 °CPrevents decomposition of the unstable diazonium salt.
Coupling pH 4-6Optimizes the rate of electrophilic attack by the diazonium ion.
Base for Coupling Sodium Acetate / NaOHBuffers the reaction and facilitates the final steps of the mechanism.[4][5]
Usage of Diazonium ImmediateThe salt should be used in situ as it is not stable enough for isolation.
Part 2: The Fischer Indole Synthesis

This is the core ring-forming step where the arylhydrazone is cyclized under acidic conditions to form the indole nucleus.[6] This step is powerful but notoriously prone to side reactions if not properly controlled.

Q2: I'm observing significant tar and resin formation during the Fischer indole cyclization. How can I minimize this?

Tar formation is a classic problem in Fischer indole synthesis, arising from the harsh acidic conditions and temperatures often employed.[7]

Causality & Solutions:

  • Excessively Strong Acid or High Concentration: Highly concentrated Brønsted acids like H₂SO₄ or HCl can promote polymerization and degradation of the starting material and the indole product.[6][7] The indole product itself can be sensitive to strong acids.[7]

    • Actionable Advice:

      • Catalyst Choice: Consider using a milder Lewis acid like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA), which are common and effective catalysts for this reaction.[6][8]

      • Solvent/Catalyst System: A mixture of acetic acid and HCl (e.g., 4:1) can be an effective medium that provides the necessary acidity without being overly harsh.[9] Glacial acetic acid can also serve as both a solvent and a catalyst.[10]

  • High Reaction Temperature: Elevated temperatures accelerate not only the desired cyclization but also competing decomposition pathways.[7]

    • Actionable Advice: Begin the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor the progress by TLC. Only increase the temperature gradually if the reaction is proceeding too slowly. Many successful Fischer indolizations occur well below reflux temperatures.

Fischer_Indole_Mechanism A Arylhydrazone B Enamine (Tautomer) A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat, H⁺ D Di-imine Intermediate C->D E Aromatization D->E F Cyclization (Aminal formation) E->F G Elimination of NH₃ F->G H Indole Product G->H

Sources

Troubleshooting cyclization failures in 6-chloro-2-methylindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures & Regioselectivity Issues Document ID: TSC-IND-062 Last Updated: February 26, 2026[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 6-chloro-2-methylindole , a critical scaffold in the development of serotonin receptor agonists (triptans) and NSAIDs.[1]

The primary challenge in this synthesis is not the cyclization itself, but the regiochemical ambiguity introduced by the 3-chloro substituent on the phenylhydrazine precursor. This guide focuses on the classic Fischer Indole Synthesis (FIS) —the industry workhorse—while providing a modern Larock alternative for cases where isomer separation becomes a bottleneck.

Module 1: The Fischer Indole Route (Standard Protocol)

The Workflow

Precursors: (3-Chlorophenyl)hydrazine hydrochloride + Acetone.[1][2] Catalyst: Zinc Chloride (


) or Polyphosphoric Acid (PPA).[3]

The reaction proceeds via the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement.[4][5]

Mechanism & Regioselectivity Visualization

The following diagram illustrates the critical bifurcation point where the synthesis often fails to produce the desired isomer.

FischerMechanism Start 3-Chlorophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone -H2O Sigmatropic [3,3]-Sigmatropic Shift (Rate Determining Step) Hydrazone->Sigmatropic Acid Cat. PathA Attack at C2 (Para to Cl) Sterically Favored Sigmatropic->PathA Electronic Preference PathB Attack at C6 (Ortho to Cl) Sterically Hindered Sigmatropic->PathB Product6 6-Chloro-2-methylindole (MAJOR PRODUCT) PathA->Product6 -NH3 Product4 4-Chloro-2-methylindole (IMPURITY) PathB->Product4 -NH3

Caption: Bifurcation of the sigmatropic rearrangement. The 3-chloro substituent directs cyclization primarily to the para-position (yielding the 6-chloro isomer), but the 4-chloro impurity is intrinsic to this method.[1]

Troubleshooting Guide: Fischer Synthesis
Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal runaway or "charring" due to excessive acid strength. The Science: Indoles are electron-rich and prone to acid-catalyzed polymerization.[1] PPA is viscous; poor stirring creates "hot spots" where polymerization outpaces cyclization. The Fix:

  • Switch Catalyst: Use

    
     in acetic acid (AcOH) instead of PPA. It provides a milder Lewis acid environment.
    
  • Temperature Ramp: Do not drop reagents into hot acid. Form the hydrazone at mild heat (40°C), then heat to 90–110°C for cyclization.

  • Inert Atmosphere: Oxygen accelerates oxidative polymerization. Run under

    
     or Ar.
    
Q2: I see the hydrazone on TLC, but it won't cyclize.

Diagnosis: Catalyst deactivation or insufficient activation energy. The Science: The [3,3]-shift requires protonation of the enamine tautomer. Water poisons this step by shifting the equilibrium back to the hydrazone or hydrolyzing it. The Fix:

  • Drying: Ensure the hydrazone is dry before adding the Lewis acid.

  • Solvent: If using acetic acid, add a scavenger like acetic anhydride (5%) to consume adventitious water.

  • Promoter: If using

    
    , ensure it is anhydrous (fuse it under vacuum before use).
    
Q3: I have a mixture of 6-chloro and 4-chloro isomers. How do I separate them?

Diagnosis: Intrinsic regioselectivity limits of the Fischer synthesis with meta-substituted hydrazines. The Data: Expect a ratio of ~3:1 to 5:1 favoring the 6-chloro isomer [1]. Separation Protocol:

  • Crystallization (First Pass): The 6-chloro isomer is generally more symmetric and higher melting. Dissolve the crude dark oil in hot toluene/heptane (1:3) . Cool slowly to 0°C. The 6-chloro isomer often precipitates first.[1]

  • Flash Chromatography: If crystallization fails, use silica gel.

    • Mobile Phase: 5% EtOAc in Hexanes.

    • Note: The 4-chloro isomer usually elutes before the 6-chloro isomer due to steric shielding of the N-H bond by the adjacent chlorine, making it slightly less polar.[1]

Module 2: The Modern Alternative (Larock Synthesis)

If the Fischer route yields inseparable isomers or low yields (<40%), switch to the Palladium-catalyzed Larock synthesis. This method is regiospecific , eliminating the 4-chloro impurity entirely.[1]

The Protocol

Reaction: 4-Chloro-2-iodoaniline + Propyne (gas) or internal alkyne equivalent.[1] Catalyst:


 (5 mol%), 

(1 eq),

, DMF, 100°C.[1]
Decision Matrix: Fischer vs. Larock
FeatureFischer Indole SynthesisLarock Heteroannulation
Precursor Cost Low (Hydrazine/Acetone)High (Iodoaniline/Pd)
Regioselectivity Poor (Mixture of 4-Cl and 6-Cl)Excellent (Only 6-Cl)
Scalability High (kg scale feasible)Moderate (Catalyst cost)
Failure Mode Polymerization/TarCatalyst poisoning
Larock Workflow Visualization

LarockFlow Input 4-Chloro-2-iodoaniline Step1 Oxidative Addition (Pd0 inserts into C-I) Input->Step1 Step2 Alkyne Coordination (Propyne) Step1->Step2 Step3 Migratory Insertion (Regioselective) Step2->Step3 Step4 Reductive Elimination Step3->Step4 Output 6-Chloro-2-methylindole (Single Isomer) Step4->Output

Caption: The Larock cycle ensures the chlorine remains meta to the nitrogen, locking the 6-position.

Module 3: Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate your product using these checkpoints.

  • Proton NMR (

    
    ): 
    
    • 6-Chloro isomer: Look for a doublet (

      
       Hz) at 
      
      
      
      ppm (H-7) and a doublet (
      
      
      Hz) at
      
      
      ppm (H-4).[1] The coupling patterns distinguish it from the 4-chloro isomer.
    • Methyl Group: Singlet at

      
       ppm.
      
  • Melting Point:

    • Pure 6-chloro-2-methylindole: 138–140°C .[1]

    • If MP is <130°C, significant 4-chloro impurity is present.[1]

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link[1]

  • Larock, R. C., & Yum, E. K. (1991).[6] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link[1]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]

Sources

Technical Support Center: Hydrolysis of (6-Chloro-2-methyl-1H-indol-3-yl)acetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-HYD-004 Subject: Optimization & Troubleshooting of Indole-3-Acetate Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are inquiring about the hydrolysis of (6-Chloro-2-methyl-1H-indol-3-yl)acetate esters (typically methyl or ethyl). This molecule is a critical scaffold, most notably as the immediate precursor to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (prior to


-acylation) or its derivatives.[1]

While ester hydrolysis is generally considered a trivial transformation, this specific substrate presents two distinct failure modes often overlooked in standard protocols:[1][2]

  • Oxidative Instability: The electron-rich indole ring (specifically the 1H-unsubstituted nitrogen) is prone to oxidative polymerization under alkaline aerobic conditions.[1]

  • Decarboxylation: The resulting indole-3-acetic acid is susceptible to acid-catalyzed or thermal decarboxylation, leading to the formation of "skatole" derivatives (3-methyl indoles) and loss of the pharmacophore.[1]

This guide outlines a Self-Validating Protocol designed to mitigate these risks, followed by a troubleshooting matrix.

Part 1: The Self-Validating Protocol (Chemical Hydrolysis)

Objective: Quantitative conversion of the ester to the free carboxylic acid without decarboxylation or N-oxidation.

Reagents & Stoichiometry
ComponentEquiv.RoleSelection Logic
Substrate 1.0Reactant(6-Chloro-2-methyl-1H-indol-3-yl)acetate ester
LiOH[1][3][4]·H₂O 2.5–3.0BaseWhy LiOH? Lithium hydroxide is milder than NaOH/KOH and exhibits superior solubility in THF/Water mixtures, ensuring a homogeneous phase which accelerates kinetics at lower temperatures [1].[1][2]
THF 4 VolSolventSolubilizes the organic ester.[1]
Water 2 VolCo-solventRequired for hydrolysis; solubilizes the lithium carboxylate salt.[1]
Methanol 1 VolCo-solventActs as a phase transfer bridge; prevents oiling out of intermediates.
Step-by-Step Methodology

1. Inerting (Critical Step):

  • Charge the reaction vessel with the ester substrate and THF/MeOH.

  • Action: Sparge the solution with Argon or Nitrogen for 15 minutes before adding base.[1]

  • Reasoning: Indoles are electron-rich.[1] In the presence of base and atmospheric oxygen, they undergo oxidative dimerization (forming colored impurities like rosindoles). Removing

    
     prevents this [2].[1]
    

2. Saponification:

  • Dissolve LiOH[1][2]·H₂O in the calculated volume of water (degassed).

  • Add the aqueous base dropwise to the ester solution at 0°C to 5°C .

  • Allow to warm to 20°C (Room Temp) . Do NOT heat above 40°C.

  • Validation: Monitor by TLC or HPLC.[1] Disappearance of ester should occur within 2–4 hours.[1]

3. Workup (The Danger Zone):

  • Concentrate the reaction mixture under reduced pressure (Rotavap) at <35°C to remove THF/MeOH. You will be left with an aqueous slurry of the lithium salt.

  • Dilute with water and wash once with Ethyl Acetate (to remove unreacted neutral impurities).[1]

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl or 10% Citric Acid dropwise.

  • Target pH: Adjust pH to 3.5 – 4.0 .

    • Warning: Do NOT acidify to pH 1.[1] Indole-3-acetic acids undergo rapid decarboxylation at very low pH [3].[1]

  • Precipitate should form.[1] Filter, wash with cold water, and dry under vacuum in the dark.[1][2][5]

Part 2: Mechanism & Failure Analysis (Visualization)

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" and avoid the "Red Paths."

IndoleHydrolysis cluster_conditions Critical Control Points Ester Indole-3-Acetate Ester TetInt Tetrahedral Intermediate Ester->TetInt + OH- Salt Indole-3-Carboxylate Salt (Stable in Base) TetInt->Salt - ROH Acid Target: Indole-3-Acetic Acid Salt->Acid H+ (pH 4.0) Dimer Oxidative Dimers (Red/Brown Impurities) Salt->Dimer O2 (Air) + Base (Oxidation) Skatole Decarboxylated Product (3-methyl indole) Acid->Skatole Heat (>50°C) or Strong Acid (pH < 1)

Figure 1: Reaction pathway showing the target hydrolysis (Green) versus oxidative degradation and decarboxylation risks (Red).

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "My product turned pink/red during the reaction."
  • Diagnosis: Oxidative coupling.[1][6] The 1H-indole nitrogen is acidic (

    
    ).[1] Base generates a small amount of indolyl anion, which reacts with singlet oxygen or radical species to form dimers or isatin derivatives.[2]
    
  • Solution:

    • Ensure rigorous degassing (sparging) of solvents.[1]

    • Add a reducing agent: Sodium Bisulfite (NaHSO₃) (0.1 equiv) added to the reaction can scavenge oxidants.[1]

    • Keep the reaction in the dark (foil-wrapped flask) to prevent photo-oxidation.[1]

Issue 2: "I see gas evolution during acidification, and my yield is low."
  • Diagnosis: Decarboxylation.[1][7] You are observing

    
     release.[1] This happens if the acidification is too aggressive (local pH < 1) or the temperature is too high.
    
  • Solution:

    • Switch from HCl to 1M Citric Acid or Acetic Acid .[1] These weak acids buffer the pH and prevent it from dropping dangerously low.

    • Perform acidification at 0°C.

    • Do not dry the final product in an oven >40°C.

Issue 3: "The starting material is consumed, but I can't precipitate the product."
  • Diagnosis: The product is likely "oiling out" or remains soluble due to organic solvent entrapment.[1]

  • Solution:

    • Ensure all THF/MeOH is removed via rotavap before acidification.[1]

    • If the oil persists, extract the acidified aqueous layer with Dichloromethane (DCM) or Ethyl Acetate , dry over

      
      , and concentrate.[1][2] Recrystallize from Toluene/Hexanes.[1]
      

Part 4: Advanced Option – Enzymatic Hydrolysis

If the chemical method continues to cause degradation, or if you need to selectively hydrolyze the ester in the presence of other sensitive groups (e.g., an N-acyl group if you modified the sequence), use an enzymatic approach.[2]

Protocol (Green Chemistry):

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).[1]

  • Solvent: Phosphate Buffer (pH 7.0) with 10% Acetone or DMSO (to solubilize the indole).[1]

  • Conditions: Stir at 30°C.

  • Mechanism: Enzymes operate at neutral pH, completely eliminating the risk of base-mediated oxidation and acid-catalyzed decarboxylation [4].[1]

Method Selection Flowchart

MethodSelection Start Start: Hydrolysis Required CheckSens Is the Nitrogen Acylated? Start->CheckSens CheckScale Is Scale > 100g? Chem Use LiOH Protocol (Standard) CheckScale->Chem Yes (Cost effective) Enz Use Enzymatic (PLE) (High Selectivity) CheckScale->Enz No (Max Purity needed) CheckSens->Chem No (1H-Indole) Careful Use LiOH but Strict pH Control (Avoid Amide Cleavage) CheckSens->Careful Yes (N-Acyl) Chem->CheckScale

Figure 2: Decision matrix for selecting the optimal hydrolysis condition.

References

  • Standard Hydrolysis Conditions: Nicolaou, K. C., et al. "Total Synthesis of Indomethacin Derivatives."[1][2] Journal of the American Chemical Society, vol. 128, no.[1][2] 14, 2006.

  • Indole Oxidation Mechanisms: Sundberg, R. J.[1][2] The Chemistry of Indoles. Academic Press, 1996.[1][2] (Chapter 2: Reactivity of the Indole Ring).

  • Decarboxylation of Indole-3-Acetic Acid: Cohen, J. D., et al. "Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions."[1][2] Plant Physiology, vol. 91, no.[1][2] 1, 1989, pp. 9-12.[1][2]

  • Enzymatic Hydrolysis: Bornscheuer, U. T., & Kazlauskas, R. J.[1][2] Hydrolases in Organic Synthesis. Wiley-VCH, 2006.[1][2]

Sources

Solving solubility issues of 6-chloro-2-methylindole-3-acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-chloro-2-methylindole-3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of solubilizing this compound in aqueous buffers for experimental use. Our goal is to provide you with the scientific rationale and practical, step-by-step protocols to ensure the successful integration of this molecule into your assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-chloro-2-methylindole-3-acetic acid not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4)?

A: The solubility issue you are encountering is rooted in the chemical structure of 6-chloro-2-methylindole-3-acetic acid. This molecule is a weak acid with significant hydrophobic (lipophilic) character due to its indole ring system, further enhanced by the chloro- and methyl- substituents.

The Scientific Rationale: The core of the problem lies with the carboxylic acid group (-COOH). In a neutral or acidic solution, this group remains largely in its protonated, uncharged form (R-COOH). This form is less polar and, therefore, poorly soluble in water.[1] To achieve significant aqueous solubility, the carboxylic acid must be converted to its ionized, conjugate base form (R-COO⁻), which is a salt and far more polar.

This equilibrium is governed by the compound's pKa (the pH at which the protonated and deprotonated forms are in equal balance) and the pH of the buffer, a relationship described by the Henderson-Hasselbalch equation.[2][3] While the exact pKa for 6-chloro-2-methylindole-3-acetic acid is not readily published, its parent compound, indole-3-acetic acid (IAA), has a pKa of approximately 4.75.[4][5][6] The chloro- substituent, being electron-withdrawing, will likely lower this pKa slightly, but for practical purposes, we can assume it is in a similar range. At a pH of 7.4, which is well above the pKa, the compound should be predominantly in its soluble, deprotonated form. However, the rate of dissolution can be extremely slow for the solid powder, and localized pH at the solid-liquid interface may not favor dissolution.

Troubleshooting Workflow: A Step-by-Step Guide

The following workflow provides a logical progression from the simplest to more advanced techniques for solubilizing your compound.

G cluster_0 Solubilization Strategy Start Start: Compound powder + Aqueous Buffer pH_Adjust Method 1: pH-Mediated Dissolution Start->pH_Adjust Check1 Is solution clear? pH_Adjust->Check1 CoSolvent Method 2: Prepare Concentrated Stock in Organic Co-Solvent Check1->CoSolvent No Success Success: Proceed with experiment Check1->Success Yes Check2 Is stock solution clear? CoSolvent->Check2 Dilute Dilute stock into final aqueous buffer Check2->Dilute Yes Failure Troubleshoot: Re-evaluate concentration or formulation Check2->Failure No Check3 Does it precipitate upon dilution? Dilute->Check3 Check3->Success No Check3->Failure Yes

Caption: Decision workflow for solubilizing 6-chloro-2-methylindole-3-acetic acid.

Q2: What is the first and simplest method I should try? (Method 1: pH-Mediated Dissolution)

A: The most direct approach is to use a basic solution to deprotonate the carboxylic acid, forming a soluble salt, and then neutralizing the solution to your desired final pH. This method avoids organic solvents entirely.

The Scientific Rationale: By temporarily increasing the pH well above the compound's pKa (e.g., to pH > 9), you drive the equilibrium almost completely to the soluble carboxylate anion (R-COO⁻). For indole-3-acetic acid, dissolving in a mild base like 1N NaOH is a standard procedure.[7] Once dissolved, this basic stock can be carefully neutralized with an acidic buffer component to reach the target experimental pH.

Experimental Protocol: pH-Mediated Dissolution

  • Weigh the desired amount of 6-chloro-2-methylindole-3-acetic acid powder.

  • Instead of adding it directly to your final buffer, first dissolve the powder in a small volume of a dilute basic solution, such as 0.1N NaOH. Vortex or stir until the solid is completely dissolved.

  • Once you have a clear solution, slowly add your acidic buffer stock (e.g., a phosphate buffer made with NaH₂PO₄) or dilute HCl dropwise while monitoring the pH.

  • Adjust the pH to your final target (e.g., 7.4).

  • Bring the solution to the final desired volume with sterile, distilled water.

  • Self-Validation: Visually inspect the final solution for any signs of cloudiness or precipitation. If it remains clear, your compound is successfully dissolved.

Q3: The pH adjustment method is cumbersome for my assay. What is the alternative? (Method 2: Using an Organic Co-Solvent)

A: The most common and effective alternative is to first prepare a highly concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[5][6]

The Scientific Rationale: 6-chloro-2-methylindole-3-acetic acid, being a lipophilic molecule, is readily soluble in polar aprotic solvents like DMSO.[5] This allows you to create a concentrated stock (e.g., 10-100 mM) that can be stored and used for multiple experiments. When a small volume of this stock is diluted into a large volume of aqueous buffer, the solvent molecules help keep the compound molecules dispersed and prevent them from aggregating and precipitating, even though the final solution is primarily aqueous.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Consult Datasheet: Always check the manufacturer's datasheet for any specific solubility information.[8]

  • Calculation: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., for a 10 mM stock of a compound with MW=209.63 g/mol , you need 2.096 mg per 1 mL of DMSO).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed powder in a sterile vial (e.g., a glass or polypropylene tube).

  • Mixing: Vortex vigorously. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[9] Ensure the final solution is perfectly clear.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8][10] Since indole derivatives can be light-sensitive, store aliquots in amber vials or wrap them in foil.[5][6][11]

Q4: What are the best practices for using a DMSO stock in my cell-based experiments?

A: The key is to minimize the final concentration of DMSO in your culture medium, as it can have direct effects on cells.

The Scientific Rationale: DMSO is a powerful solvent that can increase cell membrane permeability and, at higher concentrations, induce stress, inhibit proliferation, or cause cytotoxicity.[12][13][14]

Best Practices & Data Summary:

  • Target Final Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture medium. This level is generally considered safe for most cell lines with minimal impact on cell health.[12]

  • Upper Limit: Many cell lines can tolerate up to 0.5% DMSO, but this should be validated for your specific cells and assay.[10][14] Concentrations approaching or exceeding 1% are often toxic and can significantly alter experimental outcomes.[12]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your experimental groups, but without the compound. This allows you to subtract any effects of the solvent itself.

Final DMSO ConcentrationGeneral Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines; minimal effects.[12]Recommended for most applications.
0.1% - 0.5% May have subtle effects on sensitive cell lines or assays.[12][14]Use with caution; requires validation with your specific cell line.
0.5% - 1.0% Increased risk of affecting cell function, morphology, or viability.[12][15]Not recommended unless absolutely necessary and validated.
> 1.0% High probability of cytotoxicity and significant experimental artifacts.[12]Avoid.
Q5: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous buffer. What is happening and how do I fix it?

A: This indicates that you have exceeded the aqueous solubility limit of the compound under your final buffer conditions. The DMSO concentration is no longer high enough to keep the compound in solution.

The Scientific Rationale: This is a classic issue of supersaturation and precipitation. While the compound is stable in the high-DMSO stock, the sudden change to a primarily aqueous environment upon dilution causes the hydrophobic molecules to aggregate and fall out of solution.

Troubleshooting Steps:

  • Lower the Final Concentration: This is the most straightforward solution. Your target experimental concentration is too high for the compound's aqueous solubility.

  • Increase the DMSO Concentration: If you can tolerate a slightly higher final DMSO concentration (e.g., going from 0.1% to 0.25%, if validated), you can use a less concentrated stock solution and add a larger volume to the buffer.

  • Use a Different Co-Solvent System: For particularly challenging compounds, a multi-component vehicle can be used. A common formulation for in vivo studies, which can be adapted for in vitro work, is a mix of DMSO, PEG400 (polyethylene glycol), and a surfactant like Tween 80.[9] This should only be attempted after simpler methods fail and requires extensive validation.

  • Re-check pH: Ensure your final buffer pH is optimal. For an acidic compound, a slightly more alkaline buffer (e.g., pH 7.6 vs 7.2) might slightly improve solubility, as long as it is compatible with your assay.

G cluster_1 Solubility Equilibrium Molecule_H R-COOH (Protonated, Insoluble) Molecule_Ion R-COO⁻ + H⁺ (Deprotonated, Soluble) Molecule_H->Molecule_Ion Deprotonation Molecule_Ion->Molecule_H Protonation pH_low Low pH (pH < pKa) e.g., Acidic Buffer pH_low->Molecule_H Favors pH_high High pH (pH > pKa) e.g., Basic Buffer pH_high->Molecule_Ion Favors

Caption: pH-dependent equilibrium of an acidic compound in aqueous solution.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Alfa Chemistry. CAS 87-51-4 Indole-3-Acetic Acid.
  • ChemicalBook. Indole-3-acetic acid CAS#: 87-51-4.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • lookchem. Cas 87-51-4,Indole-3-acetic acid.
  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • IAPC Journals. (2015, December 30).
  • BenchChem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • ResearchGate. (2025). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Organic Chemistry Data. (2022, April 7).
  • Unknown. Exp.
  • Smolecule.
  • Microbe Notes. (2024, August 27).
  • IAPC Journals. (2025, February 26).
  • ResearchGate. (2023, June 27). How to dissolve IAA (3-Indoleacetic acid)
  • Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • MedChemExpress. Compound Handling Instructions.

Sources

Controlling regioselectivity in Fischer synthesis of 6-chloro-2-methylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity & Troubleshooting Ticket ID: KB-IND-06-CL Audience: Medicinal Chemists, Process Development Scientists[1]

Core Knowledge Base: The Regioselectivity Challenge

The "Meta-Substituent" Problem

Synthesizing 6-chloro-2-methylindole requires reacting 3-chlorophenylhydrazine with acetone .[1] The central challenge is that the 3-chloro substituent on the hydrazine ring breaks symmetry, creating two possible cyclization sites during the [3,3]-sigmatropic rearrangement:

  • Path A (Ortho-cyclization): Attack at C2 (ortho to Cl)

    
    4-chloro-2-methylindole  (Undesired).[1]
    
  • Path B (Para-cyclization): Attack at C6 (para to Cl)

    
    6-chloro-2-methylindole  (Target).[1]
    

Theoretical Expectation: Electron-Withdrawing Groups (EWGs) like chlorine generally favor Path B (formation of the 6-isomer).[1] The inductive effect (-I) of the chlorine atom destabilizes the transition state required for ortho attack (Path A). Consequently, the 6-isomer is typically the major product (ratios often range from 60:40 to 80:20 depending on conditions).

Mechanism & Bifurcation Diagram

The following diagram illustrates the critical divergence point in the mechanism where regioselectivity is determined.

FischerRegio Start 3-Chlorophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis TS [3,3]-Sigmatropic Rearrangement EneHydrazine->TS PathA Path A: Attack Ortho to Cl (Sterically/Electronically Disfavored) TS->PathA Higher TS Energy PathB Path B: Attack Para to Cl (Preferred) TS->PathB Lower TS Energy ImineA Diimine Intermediate A PathA->ImineA ImineB Diimine Intermediate B PathB->ImineB Prod4 4-Chloro-2-methylindole (Minor Product) ImineA->Prod4 Prod6 6-Chloro-2-methylindole (Major Target) ImineB->Prod6

Caption: Mechanistic bifurcation showing the electronic preference for para-cyclization (Path B) due to the destabilizing inductive effect of chlorine on Path A.

Standard Operating Protocol (SOP)

Method: Zinc Chloride (


) Mediated Cyclization
Rationale: 

is a Lewis acid that effectively catalyzes the rearrangement without the aggressive charring often seen with polyphosphoric acid (PPA) or sulfuric acid, although PPA is a viable alternative if

fails.
Reagents
  • 3-Chlorophenylhydrazine hydrochloride (1.0 eq)[1]

  • Acetone (3.0 - 5.0 eq)[1]

  • Zinc Chloride (anhydrous, 2.0 - 3.0 eq)[1]

  • Glacial Acetic Acid (Solvent)[2]

Step-by-Step Workflow
  • Hydrazone Formation (In-situ):

    • Dissolve 3-chlorophenylhydrazine HCl in glacial acetic acid.

    • Add acetone slowly at room temperature. Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[3][4] The hydrazine spot should disappear, replaced by the hydrazone.

  • Cyclization:

    • Add anhydrous

      
       to the reaction mixture.[5]
      
    • Heat the reaction to reflux (approx. 110°C) .

    • Maintain reflux for 2–4 hours.

    • Observation: The solution will darken significantly. This is normal.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour slowly into crushed ice/water with vigorous stirring to precipitate the crude indole.

    • Neutralize excess acid with NaOH or

      
       (pH ~8).
      
    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Troubleshooting & FAQs

Issue 1: "I am getting a 50:50 mixture of 4-chloro and 6-chloro isomers."

Diagnosis: The reaction temperature may be too high, or the acid catalyst is too strong, eroding the electronic selectivity. Corrective Actions:

  • Lower Temperature: If refluxing in acetic acid (118°C), try conducting the reaction at 70–80°C. Lower temperatures favor the kinetically controlled product (often the 6-isomer via the lower energy transition state).

  • Switch Catalyst: Switch to Polyphosphoric Acid (PPA) at moderate temperatures (80–100°C). PPA often provides different solvation effects that can enhance para-selectivity.

Issue 2: "The product is a black tar with low yield."

Diagnosis: Polymerization of acetone (aldol condensation) or oxidative degradation of the indole. Corrective Actions:

  • Stoichiometry: Reduce excess acetone. While excess drives hydrazone formation, too much leads to "tarry" byproducts.

  • Inert Atmosphere: Perform the reaction under Nitrogen (

    
    ) or Argon. Indoles, especially electron-rich ones, are oxidation-sensitive.[1]
    
  • Pre-isolation: Isolate the hydrazone before adding the Lewis acid.

    • Mix hydrazine + acetone.[5]

    • Evaporate excess acetone.

    • Dissolve residue in solvent + catalyst.

Issue 3: "How do I separate the 4-chloro and 6-chloro isomers?"

Diagnosis: These isomers have very similar


 values.
Separation Strategy: 
  • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate. The 4-chloro isomer is typically less polar (elutes first) due to the shielding of the indole NH by the ortho-chlorine (though this effect is subtle).

  • Recrystallization: If chromatography fails, try fractional recrystallization from Cyclohexane or Benzene/Hexane mixtures. The 6-chloro isomer often has a higher melting point and lower solubility in non-polar solvents.[1]

Data Table: Catalyst Impact on Selectivity
Catalyst SystemApprox. TempYield6-Cl : 4-Cl RatioNotes

/ AcOH
110°C70-85%~70 : 30Standard, robust method.[1]
PPA (Polyphosphoric) 90°C60-75%~80 : 20Better selectivity, harder work-up (viscous).[1]

/ EtOH
80°C40-60%~60 : 40Lower yield, prone to charring.[1]

Troubleshooting Workflow (Decision Tree)

Troubleshooting Start Start: Analyze Crude NMR/HPLC CheckYield Is Yield < 50%? Start->CheckYield CheckRatio Is 6-Cl : 4-Cl Ratio < 3:1? CheckYield->CheckRatio No Tar Problem: Tarry/Black Mixture CheckYield->Tar Yes SelIssue Problem: Poor Regioselectivity CheckRatio->SelIssue Yes SepIssue Problem: Cannot Separate Isomers CheckRatio->SepIssue No (But need pure) Sol1 Action: Reduce Acetone eq. Use N2 Atmosphere Tar->Sol1 Sol2 Action: Lower Temp (80°C) Switch to PPA SelIssue->Sol2 Sol3 Action: Gradient Column (Hex/EtOAc) Recrystallize from Cyclohexane SepIssue->Sol3

Caption: Decision tree for diagnosing yield and selectivity issues in Fischer Indole Synthesis.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[3][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401.

    • Foundational text on the mechanism and c
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.[1]

    • Discusses regioselectivity in meta-substituted hydrazines.
  • BenchChem. (2025).[5] "Protocol for Fischer Indole Synthesis of 2-Methylindoles."

    • Standard industrial protocols for 2-methylindole deriv
  • Ishii, H., et al. (1973). "Fischer Indole Synthesis.[3][5][6][7][8][9][10][11][12] VII. Cyclization of 3-substituted Phenylhydrazones." Chemical and Pharmaceutical Bulletin, 21(7), 1481-1494.[1]

    • Specific study on the separation and r

Sources

Validation & Comparative

Comparative 1H NMR Analysis: (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid

[2]

Executive Summary & Structural Context

Target Molecule: (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid CAS: 1912-44-3 (Analogous Reference) Significance: This compound represents a specific halogenated indole scaffold.[1] In drug development, distinguishing the 6-chloro isomer from the 5-chloro or 5-methoxy (Indomethacin precursor) analogs is critical, as the substitution pattern dictates the pharmacological potency of the final COX-inhibitor.[1]

Analytical Challenge: The indole NH and carboxylic acid OH protons are labile and solvent-dependent. Furthermore, the aromatic region requires precise coupling constant (

Experimental Protocol (Self-Validating System)

To ensure reproducible data, the following protocol minimizes solvent effects and exchange broadening.

Reagents & Equipment[1][3]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.[1]
    
    • Reasoning: Chloroform-d (CDCl

      
      ) is not recommended  due to poor solubility of the free carboxylic acid and potential aggregation, which broadens the -COOH and NH signals.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1]

Step-by-Step Workflow
  • Dissolution: Add DMSO-d

    
     to the solid.[1] Sonicate for 30 seconds. Ensure the solution is clear; any turbidity will distort the baseline.[1]
    
  • Equilibration: Allow the sample to sit for 5 minutes to reach thermal equilibrium.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation of the slow-relaxing quaternary carbons if running 13C, but also helps integration in 1H).

    • Relaxation Delay (

      
      ): 
      
      
      2.0 seconds (Critical for accurate integration of the aromatic protons vs. the methyl singlet).[1]
    • Scans: 16–32.[1]

Deep Dive: Spectral Assignment & Comparative Logic

This section compares the Target (6-Cl) against the Standard (5-OMe, Indomethacin intermediate) and the Parent (Unsubstituted).[1]

A. Aliphatic Region (High Field)

The aliphatic signals provide the primary confirmation of the 2-methyl-3-acetic acid core.[1]

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
C2-CH

2.34 – 2.38 Singlet (s)3HDiagnostic for the 2-methyl indole core.[1] Shifts slightly downfield if the indole nitrogen is acylated.[1]
CH

-COOH
3.58 – 3.65 Singlet (s)2HThe methylene bridge.[1] In DMSO, this is distinct.[2] In CDCl

, it may overlap with water/impurities.[1]
H

O (Impurity)
3.33Broad s-Warning: Common in DMSO.[1] Do not confuse with the methoxy signal of Indomethacin analogs (3.7–3.8 ppm).[1]
B. Aromatic Region (The Fingerprint)

The 6-chloro substitution creates a specific 3-spin system on the benzene ring (H4, H5, H7).[1] This differs significantly from the 5-substituted analogs.

Target: 6-Chloro Substitution Pattern

  • H4 (d):

    
     7.45 – 7.55 ppm.[1] Couples with H5 (
    
    
    Hz).[1] Located para to the Cl, least affected by induction.[1]
  • H7 (d):

    
     7.35 – 7.40 ppm. Couples with H5 (
    
    
    Hz, meta-coupling).[1] Located ortho to the Cl.
  • H5 (dd):

    
     6.95 – 7.05 ppm.[1] Couples with H4 (ortho) and H7 (meta).[1] The electronic effect of Cl (EWG) and the nitrogen lone pair creates a unique shift here.
    

Comparison Table: Substituent Effects

FeatureTarget (6-Chloro) Comparator A (5-Methoxy) Comparator B (Unsubstituted)
Pattern ABX System (H4, H5, H7)ABX System (H4, H6, H7)ABCD System (4 protons)
Key Coupling H5 is dd (

)
H6 is dd (

)
Complex multiplet
H4 Shift ~7.50 ppm (d)~6.80 ppm (d, ortho to OMe)~7.50 ppm (d)
Electronic Cl is EWG (-I, +M).[1] Deshields H7 slightly compared to parent.[1]OMe is EDG (+M).[1] Strongly shields H4 and H6 (upfield shift).Baseline
C. Exchangeable Protons (Low Field)[1]
  • Indole N-H:

    
     10.8 – 11.2 ppm (Broad singlet).[1] Disappears on D
    
    
    O shake.
  • COOH:

    
     12.0 – 12.5 ppm (Very broad). Often invisible if the sample is wet or dilute.[1]
    

Visual Analysis & Logic Flow

The following diagrams illustrate the structural correlations and the decision logic for verifying the 6-chloro isomer.

Diagram 1: Structural Assignment Correlation

Gcluster_0Aliphatic Corecluster_1Aromatic Ring (6-Cl)cluster_2Labile ProtonsMeC2-CH3(2.35 ppm, s)NHIndole N-H(11.0 ppm, br s)Me->NHNOE/HMBCProximityCH2CH2-COOH(3.60 ppm, s)H4H-4(7.50 ppm, d)J=8.5HzCH2->H4NOEProximityH5H-5(7.00 ppm, dd)J=8.5, 2.0HzH4->H5Ortho Coupling(Strong)H7H-7(7.38 ppm, d)J=2.0HzH5->H7Meta Coupling(Weak)COOHCOOH(12.2 ppm, v br)

Caption: Signal correlation map for 6-Chloro-2-methyl-1H-indol-3-yl)acetic acid in DMSO-d6.

Diagram 2: Verification Logic (6-Cl vs. 5-OMe)

LogicStartAnalyze Aromatic Region(6.5 - 8.0 ppm)CountCount ProtonsStart->CountIs33 Protons?Count->Is3Found 3Is44 Protons?Count->Is4Found 4AnalyzeCouplingAnalyze Splitting PatternIs3->AnalyzeCouplingUnsubUnsubstituted Parent(Incorrect)Is4->UnsubPatternAH4 is Doublet (Low Field ~7.5)H5 is ddAnalyzeCoupling->PatternAH4 DeshieldedPatternBH4 is Doublet (High Field ~6.8)H6 is ddAnalyzeCoupling->PatternBH4 Shielded (OMe effect)ConclACONFIRMED:6-Chloro IsomerPatternA->ConclAConclBIDENTIFIED:5-Methoxy Isomer(Indomethacin Precursor)PatternB->ConclB

Caption: Decision tree for distinguishing the 6-Chloro target from common synthetic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589107, 2-Methylindole-3-acetic acid.[1] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

Topic: Mass Spectrometry Fragmentation Pattern of 6-chloro-2-methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Analytical Characterization of Novel Auxin Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the vanguard of agricultural and pharmaceutical research, the synthesis of novel bioactive molecules demands equally advanced analytical strategies for their unequivocal characterization. 6-chloro-2-methylindole-3-acetic acid, a synthetic auxin analog, presents a case study in the analytical rigor required to move a compound from the bench to biological assessment. This guide provides an in-depth analysis of its mass spectrometric behavior, compares this cornerstone technique with other essential analytical methods, and offers field-proven protocols to ensure data integrity and reproducibility.

The Imperative of Unambiguous Structural Verification

The efficacy, metabolism, and toxicology of any new chemical entity are dictated by its precise molecular structure. For auxin analogs, subtle modifications to the indole ring or the acetic acid side chain can profoundly alter biological activity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for confirming molecular weight and elucidating structural features. Its high sensitivity allows for analysis even with limited sample quantities, a common scenario in early-stage discovery.[1][2]

Deciphering the Mass Spectrometric Fingerprint of 6-chloro-2-methylindole-3-acetic acid

While experimental data for this specific novel compound is not yet cataloged in public libraries, we can confidently predict its fragmentation pattern based on well-established principles of mass spectrometry and extensive data on related indole-3-acetic acid (IAA) derivatives.[3][4][5][6]

Upon introduction into an electrospray ionization (ESI) source in positive ion mode, the molecule will readily accept a proton to form the molecular ion, [M+H]⁺. The fragmentation of this precursor ion, induced by collision with an inert gas (Collision-Induced Dissociation, CID), provides a structural fingerprint.

Predicted Fragmentation Pathway

The fragmentation of protonated 6-chloro-2-methylindole-3-acetic acid is governed by the stability of the aromatic indole core and the lability of the side chain.

  • Loss of the Acetic Acid Side Chain: The most facile cleavage is expected to be the loss of the entire acetic acid moiety (•CH₂COOH, 59 Da). This results in the formation of a highly stable, resonance-stabilized 6-chloro-2-methyl-1H-indol-3-yl)methylium cation. This fragment is often the most intense signal (the base peak) in the spectra of IAA derivatives.[7][8]

  • Quinolinium Ion Formation: Following the initial side-chain loss, the resulting fragment can undergo rearrangement and loss of a neutral molecule like hydrogen cyanide (HCN) from the indole ring, a characteristic fragmentation for indoles.[4] In the case of the parent IAA, this leads to the characteristic quinolinium ion at m/z 130.[6][9]

  • Isotopic Signature: The presence of a chlorine atom provides a definitive validation point. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any chlorine-containing fragment will exhibit a characteristic pair of peaks (M and M+2) with a corresponding ~3:1 intensity ratio, confirming the presence and number of chlorine atoms in the ion.[10]

Fragmentation_Pathway cluster_mol cluster_frags mol 6-chloro-2-methylindole-3-acetic acid [M+H]⁺ m/z ~224.05 frag1 Loss of Acetic Acid Moiety [M+H - 59]⁺ m/z ~165.00 mol->frag1 - CH₂COOH (59 Da) isotope Note: All Cl-containing ions will show an M+2 peak at ~33% intensity. mol->isotope frag2 Further Fragmentation (e.g., loss of HCN) m/z ~138.00 frag1->frag2 - HCN (27 Da)

Caption: Predicted CID fragmentation pathway for 6-chloro-2-methylindole-3-acetic acid.

Data Summary: Predicted Key Ions
Ion DescriptionProposed LossPredicted m/z (³⁵Cl)Key Characteristics
Protonated Molecule -~224.05[M+H]⁺; Exhibits M+2 peak at ~226.05
Base Peak - CH₂COOH~165.00Loss of side chain; expected highest intensity
Indole Ring Fragment - CH₂COOH, -HCN~138.00Characteristic indole ring cleavage

A Comparative Guide to Analytical Methodologies

A robust analytical strategy rarely relies on a single technique. The choice of method is dictated by the analytical question, whether it is definitive structural confirmation, purity assessment, or quantification.

Technique Principle Strengths Limitations Application for this Topic
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity; provides molecular weight and structural data.[3]Does not easily distinguish between isomers without chromatographic separation.Ideal for identification and quantification in complex matrices (e.g., biological samples).
High-Resolution MS (e.g., Q-TOF) Mass analysis with very high accuracy.Provides elemental composition confirmation through accurate mass measurement.Higher cost; may not be necessary for routine quantification.Crucial for confirming the elemental formula of the novel compound and its fragments.
Nuclear Magnetic Resonance (NMR) Measures nuclear spin transitions in a magnetic field.Provides definitive, unambiguous structural elucidation, including stereochemistry.Low sensitivity (requires mg quantities); complex mixtures are challenging.The "gold standard" for absolute structural confirmation of the synthesized pure compound.
HPLC with UV Detection Chromatographic separation with detection by UV light absorption.Robust, reproducible, and excellent for quantification and purity assessment.Provides no structural information; co-eluting impurities can interfere.Best for routine purity checks and quality control after the compound's identity is confirmed.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, incorporating multiple points of data confirmation.

Protocol 1: LC-MS/MS for Identification and Fragmentation Analysis

This workflow is designed for the initial identification and structural characterization of the target compound.

LCMS_Workflow A 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) B 2. LC Separation (C18 Column, Gradient Elution) A->B C 3. MS Full Scan (MS1) (Scan m/z 100-500) B->C D 4. Data Review (MS1) - Find m/z ~224.05 - Check for M+2 Isotope Pattern C->D E 5. MS/MS Scan (MS2) (Target m/z ~224.05 for CID) D->E F 6. Data Review (MS2) - Confirm key fragments (m/z ~165, ~138) - Verify Cl isotope pattern in fragments E->F

Caption: Step-by-step workflow for LC-MS/MS analysis and data validation.

Detailed Steps:

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in methanol.

    • Dilute this stock to a working concentration of 1.0 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial as it facilitates protonation for positive mode ESI.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (HPLC/UHPLC):

    • Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Triple Quadrupole or Q-TOF):

    • Ionization Mode: ESI Positive.

    • MS1 Full Scan: Scan a mass range of m/z 100-400 to find the protonated molecular ion.

    • MS2 Product Ion Scan: Select the precursor ion at m/z ~224.05 and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[11]

Trustworthiness Through Self-Validation

This protocol is inherently self-validating. A positive identification requires the alignment of three distinct data points:

  • Consistent Retention Time: The compound must elute from the LC column at a predictable time.

  • Correct Molecular Ion: The MS1 scan must show the correct m/z for the [M+H]⁺ ion.

  • Characteristic Fragmentation and Isotopic Pattern: The MS2 scan must produce the predicted fragment ions, and all chlorine-containing ions must display the correct 3:1 isotopic ratio.

Failure to meet any of these criteria indicates a potential issue, such as compound degradation, isomerization, or misidentification, thereby ensuring the trustworthiness of the results.

References

  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • EI mass spectrum of the TMS derivative of indole‐3‐acetic acid (224).... - ResearchGate. ResearchGate. Available at: [Link]

  • Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Indole-3-acetic acid. Mass spectra and chromatographic properties of amino acid conjugates | Journal of Agricultural and Food Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • 3-Indoleacetic acid, 2TMS derivative - the NIST WebBook. NIST WebBook. Available at: [Link]

  • Indole 3 acetic acid - mzCloud. mzCloud. Available at: [Link]

  • (PDF) Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - ResearchGate. ResearchGate. Available at: [Link]

  • Current analytical methods for plant auxin quantification - A review - Universidade NOVA de Lisboa. NOVA University Lisbon. Available at: [Link]

  • 3-Indoleacetic acid, TMS derivative - the NIST WebBook. NIST WebBook. Available at: [Link]

  • Analytical Determination of Auxins and Cytokinins | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Current analytical methods for plant auxin quantification - A review - ResearchGate. ResearchGate. Available at: [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. Fiveable. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Chemguide. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives - Scientific Research Publishing. Scientific Research Publishing. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem. PubChem. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]

  • Mass spectrometry of simple indoles | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars - MDPI. MDPI. Available at: [Link]

  • Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole- 3-Acetic - Umeå Plant Science Centre. Umeå Plant Science Centre. Available at: [Link]

  • Using collision-induced dissociation to constrain sensitivity of ammonia chemical ionization mass spectrometry (NH CIMS) to oxyg - AMT. Atmospheric Measurement Techniques. Available at: [Link]

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A Researcher's Guide to Interpreting Carboxylic Acid FTIR Peaks in Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents. When these structures are functionalized with a carboxylic acid group, their properties—solubility, acidity, and binding affinity—are significantly altered. The addition of a chloro-substituent further modulates the electronic landscape of the molecule, influencing its reactivity and biological activity.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, revealing the presence and chemical environment of functional groups. This guide offers an in-depth comparison of the FTIR absorption peaks for the carboxylic acid moiety in chloroindole derivatives. We will move beyond simple peak identification to explore the underlying physical-organic principles that govern their position and shape, providing you with the expertise to interpret your spectra with confidence.

Part 1: The Fundamental Vibrations of a Carboxylic Acid

A carboxylic acid functional group (-COOH) has several characteristic vibrational modes. However, in the condensed phase (solid or liquid), these molecules rarely exist in isolation. They readily form strong intermolecular hydrogen bonds, leading to the creation of a stable cyclic dimer. This dimerization is the single most important factor influencing their FTIR spectrum.[1][2]

The most diagnostically significant peaks are:

  • O-H Stretching (νO-H): In a dimer, this vibration is observed as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4] This broadening is a direct consequence of the strong hydrogen bonding, which weakens the O-H bond and creates a continuum of vibrational energy states.[2][5] This band often overlaps with the sharper C-H stretching peaks.[1]

  • C=O Stretching (νC=O): The carbonyl stretch gives rise to a very strong and sharp peak. Its position is highly sensitive to the molecular environment. For a hydrogen-bonded dimer, this peak typically appears in the 1725-1700 cm⁻¹ range. The hydrogen bonding slightly weakens the C=O bond, lowering its frequency compared to a free (monomeric) carboxylic acid, which absorbs at a higher wavenumber (1760-1735 cm⁻¹).[1]

  • C-O Stretching (νC-O): Coupled with the O-H bend, this vibration appears in the fingerprint region, typically between 1320-1210 cm⁻¹.[4]

  • O-H Bending (δO-H): An out-of-plane bend (or wag) is also characteristic and appears as a broad peak in the 960-900 cm⁻¹ region.[2]

Caption: Hydrogen-bonded cyclic dimer of a carboxylic acid.

Part 2: The Electronic Influence of the Chloroindole Scaffold

When the carboxylic acid is attached to a chloroindole ring, its FTIR signature is modulated by two primary electronic effects: conjugation and induction .

  • Conjugation: The indole ring is an aromatic π-system. A carboxyl group attached directly to the ring (e.g., at the 2- or 3-position) allows the C=O double bond to participate in conjugation. This delocalization of π-electrons gives the C=O bond slightly more single-bond character.[3] A weaker bond requires less energy to vibrate, resulting in a red-shift (a decrease in the stretching frequency) of the ν(C=O) peak compared to a non-conjugated (saturated) carboxylic acid.[2]

  • Inductive Effect: Chlorine is a highly electronegative atom. Through the sigma bond framework, it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and the attached carboxyl group.[6] By decreasing electron density at the carbonyl carbon, the C=O bond is strengthened and shortened, which leads to a blue-shift (an increase in the stretching frequency).[3]

The final position of the ν(C=O) peak is a net result of these opposing forces, as well as the specific hydrogen bonding network established in the crystal lattice.[7][8]

Indole Chloroindole Scaffold Carbonyl C=O Bond Indole->Carbonyl Conjugation Effect (Red Shift / Lower cm⁻¹) Weakens C=O Bond Indole->Carbonyl Inductive Effect (-I) from Cl (Blue Shift / Higher cm⁻¹) Strengthens C=O Bond

Caption: Opposing electronic effects on the carbonyl group.

Part 3: Comparative Analysis of ν(C=O) Frequencies

The precise frequency of the carbonyl stretch provides valuable clues about the molecular structure. Below is a comparison of reported ν(C=O) values for indole-2-carboxylic acid and its substituted analogues. This data is derived from solid-state measurements where hydrogen-bonded dimers are the predominant species.

CompoundSubstituentPositionReported ν(C=O) (cm⁻¹)Key Influences
Indole-2-Carboxylic Acid (I2CA)-H2~1714[9], ~1709[2]Baseline, Conjugation, O-H···O and N-H···O H-bonding[9]
Halogenated I2CA Derivatives-F, -Cl, -Br51659 - 1653[7][8]Strong H-bonding in cyclic dimers, Resonance, Induction
5-Methoxy-I2CA (Polymorph 1)-OCH₃51695[7]Conjugation, H-bonding pattern, Polymorphism
5-Methoxy-I2CA (Polymorph 2)-OCH₃51659 - 1653[7][8]Different H-bonding pattern, Polymorphism

Analysis and Interpretation:

  • Baseline (I2CA): The baseline for a conjugated indole carboxylic acid is around 1710 cm⁻¹. This value is already lower than a simple saturated carboxylic acid due to conjugation with the indole ring.[2]

  • Halogenated Derivatives: The significant red-shift observed in the halogenated derivatives (down to ~1655 cm⁻¹) is particularly noteworthy.[7][8] While the inductive effect of chlorine is expected to increase the frequency, the observed result suggests that in the solid state, the specific crystal packing and hydrogen bonding network enabled by the halogen substituent have a dominant effect, leading to an overall weakening of the C=O bond. This highlights that intermolecular forces can often outweigh purely electronic effects in determining the final peak position.

  • Polymorphism: The case of 5-Methoxy-I2CA demonstrates the critical role of crystal structure. The two different polymorphs, with their distinct arrangements of molecules and hydrogen bonds, exhibit a ν(C=O) frequency difference of nearly 40 cm⁻¹.[7][8] This underscores the importance of consistent sample preparation and the potential for FTIR to distinguish between different solid forms of a drug substance.

Part 4: Experimental Protocol for Solid-State FTIR Analysis

To obtain reliable and reproducible data for these compounds, the Potassium Bromide (KBr) pellet method is a standard and effective technique.

Objective: To prepare a solid sample for analysis by transmission FTIR spectroscopy.

Materials:

  • Sample (1-2 mg)

  • FTIR-grade KBr, desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp

Protocol:

  • Drying: Gently heat the KBr powder under an infrared lamp for 30 minutes to remove any adsorbed water. Moisture is the biggest interferent, causing a large, broad O-H signal that can obscure the sample's true spectrum. Also, ensure the mortar, pestle, and die set are scrupulously clean and dry.

  • Grinding: Place a small amount of the dried KBr in the mortar and grind it to a fine, consistent powder. This step minimizes scattering of the IR beam. Add the sample (approx. 1% by weight) to the mortar.

  • Mixing & Homogenization: Grind the sample and KBr together for 3-5 minutes. The goal is to intimately mix the sample and reduce its particle size to below the wavelength of the IR radiation, which prevents scattering losses (Christiansen effect). The mixture should appear uniform and slightly glossy.

  • Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes. This process sinters the KBr into a transparent or translucent disc.

  • Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet is thin and clear, resembling a small contact lens. If the pellet is opaque or brittle, it indicates insufficient grinding, trapped moisture, or incorrect pressure.

  • Data Acquisition:

    • Place the pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample chamber. This is crucial to ratio out the signals from atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

start Start dry 1. Dry KBr & Equipment (Removes H₂O interference) start->dry grind 2. Grind Sample with KBr (Reduces particle size, prevents scattering) dry->grind press 3. Press Mixture into Pellet (Creates transparent solid matrix) grind->press background 4. Acquire Background Spectrum (Corrects for atmospheric H₂O & CO₂) press->background sample 5. Acquire Sample Spectrum (Co-add scans for S/N ratio) background->sample end End: Analyze Spectrum sample->end

Caption: Workflow for KBr pellet preparation and analysis.

Conclusion

The FTIR spectrum of a chloroindole carboxylic acid is a rich source of structural information. The characteristic broad O-H stretch (3300-2500 cm⁻¹) and strong C=O stretch are definitive markers of the carboxylic acid group. The precise position of the C=O peak, typically found between 1715 cm⁻¹ and 1650 cm⁻¹, is a sensitive probe of the delicate balance between conjugation with the indole ring, the inductive effect of the chloro-substituent, and, most critically, the specific intermolecular hydrogen bonding network present in the solid state. As demonstrated by polymorphic compounds, subtle changes in crystal packing can lead to significant and easily detectable shifts in the carbonyl frequency. By understanding these principles, researchers can leverage FTIR spectroscopy not just for identification, but as a sophisticated tool for probing the molecular and intermolecular environment of these vital pharmaceutical building blocks.

References

  • Infrared Spectrometry - MSU chemistry. [Link]

  • Fourier Transform Infrared Study on Hydrogen Bonding Species of Carboxylic Acids in Supercritical Carbon Dioxide with Ethanol | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? : r/chemhelp - Reddit. [Link]

  • Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids - AIP Publishing. [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF - ResearchGate. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [Link]

  • IR: carboxylic acids. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

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Comparison of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid vs Indomethacin structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals: (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid vs. Indomethacin

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin stands as a potent and widely studied compound, valued for its significant anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] Its therapeutic efficacy is primarily attributed to its robust inhibition of cyclooxygenase (COX) enzymes.[2][4] This guide delves into a detailed structural and functional comparison between Indomethacin and a closely related analog, (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid.

While both molecules share a core indole-3-acetic acid scaffold, their subtle yet critical structural distinctions lead to profoundly different pharmacological profiles. This analysis is designed for researchers and drug development professionals, providing a foundational understanding of the structure-activity relationships (SAR) that govern efficacy in this class of compounds and offering insights for the design of novel anti-inflammatory agents.

Part 1: A Tale of Two Structures: The Critical N-Acyl Substitution

At first glance, the two molecules appear highly similar, both built upon a substituted 2-methyl-1H-indole-3-acetic acid framework. However, the defining difference lies at the indole nitrogen (N1). Indomethacin possesses a p-chlorobenzoyl group at this position, a feature entirely absent in (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid.

Indomethacin: [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid.[5][6] (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid: A simpler indole derivative with an unsubstituted N1 position.[7]

This N-acylation is not a trivial modification; it is a cornerstone of Indomethacin's potent biological activity. SAR studies on Indomethacin have consistently shown that acylation of the indole nitrogen with specific groups, particularly a p-chlorobenzoyl moiety, is crucial for high anti-inflammatory potency.[8] This group contributes significantly to the molecule's binding affinity within the active site of COX enzymes.

Below is a direct visual comparison of the two chemical structures.

G cluster_0 Indomethacin cluster_1 (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid Indomethacin_structure Indomethacin_structure Analog_structure Analog_structure

Caption: Chemical structures of Indomethacin and its analog.
Comparative Structural Breakdown

To further dissect the differences, the key functional groups of each molecule are summarized below. The primary distinction in the indole core substitution is the position of the halogen (6-chloro for the analog vs. the N1-benzoyl 4-chloro for Indomethacin) and the presence of a 5-methoxy group on Indomethacin.

Feature(6-Chloro-2-methyl-1H-indol-3-yl)acetic acidIndomethacinStructural Significance
Core Scaffold Indole-3-acetic acidIndole-3-acetic acidThe foundational structure for both molecules, known for diverse biological activities.
C2-Position Methyl groupMethyl groupA common feature that can influence binding orientation and metabolic stability.
C6-Position Chloro groupHydrogenHalogenation on the indole ring can modulate electronic properties and lipophilicity.
C5-Position HydrogenMethoxy groupThe electron-donating methoxy group in Indomethacin can impact its interaction with the target enzyme.[8]
N1-Position Unsubstituted (-NH)1-(4-chlorobenzoyl) groupThis is the most critical difference. The bulky, lipophilic benzoyl group is essential for Indomethacin's high-affinity binding to COX enzymes.[8]

Part 2: Mechanism of Action - The Consequence of Structure

The structural variations directly translate into different mechanisms and potencies of biological action.

Indomethacin: A Potent, Non-Selective COX Inhibitor

Indomethacin exerts its therapeutic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, Indomethacin effectively reduces the synthesis of these pro-inflammatory molecules.[1][4]

Experimental data quantifies its high potency, with reported IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range for both isoforms:

  • COX-1 IC₅₀: ~18-230 nM[9][10][11]

  • COX-2 IC₅₀: ~26-630 nM[9][10][11]

The slight preference for COX-1 over COX-2 is characteristic of many traditional NSAIDs and is associated with a higher risk of gastrointestinal side effects, as COX-1 plays a protective role in the stomach lining.[3][4]

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic Arachidonic Acid membrane->arachidonic Stimulus cox COX-1 / COX-2 pgg2 Prostaglandin G2 (PGG2) arachidonic->pgg2 Oxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation indomethacin Indomethacin indomethacin->cox Inhibits

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The comparative analysis of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid and the established NSAID Indomethacin provides a clear and compelling illustration of structure-activity relationships. The key takeaway for drug development professionals is the indispensable role of the N1-p-chlorobenzoyl group in conferring potent COX inhibitory activity to the indole-3-acetic acid scaffold.

While (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid is predicted to be a significantly weaker anti-inflammatory agent, it should not be dismissed. It represents a valuable chemical tool:

  • As a Negative Control: It can be used in biological assays to confirm that the N-acyl group is the primary driver of activity in Indomethacin-like compounds.

  • As a Synthetic Precursor: It serves as a foundational building block for synthesizing novel N-substituted indole derivatives, allowing for the exploration of different acyl or alkyl groups to potentially discover inhibitors with improved potency or selectivity (e.g., COX-2 selective inhibitors).

Future research should focus on the empirical validation of the biological activity of (6-Chloro-2-methyl-1H-indol-3-yl)acetic acid using the protocols outlined above. Such studies would provide a definitive measure of its potency and serve as a crucial data point for guiding the rational design of the next generation of indole-based therapeutics.

References

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  • Hanson, C., & Huecker, M. R. (2024). Indomethacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

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A Comparative Guide to the Binding Affinity of Indole-3-Acetic Acid Derivatives and Other Antagonists for the DP2/CRTH2 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The DP2/CRTH2 Receptor: A Critical Target in Inflammatory Pathways

The DP2/CRTH2 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.[1] Its endogenous ligand, prostaglandin D2 (PGD2), is a major pro-inflammatory mediator released from activated mast cells.[2] Upon binding PGD2, the DP2/CRTH2 receptor, which couples to an inhibitory G-protein (Gαi), triggers a signaling cascade that leads to the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[3] This influx and activation of immune cells at the site of inflammation are central to the pathophysiology of allergic responses.[4] Consequently, antagonizing the DP2/CRTH2 receptor is a highly attractive therapeutic strategy for mitigating these inflammatory conditions.

Indole-3-Acetic Acid Derivatives: A Prominent Class of DP2/CRTH2 Antagonists

Comparative Analysis of DP2/CRTH2 Antagonist Binding Affinities

To provide a clear comparison, the following table summarizes the binding affinities (Ki or IC50 values) of several well-characterized DP2/CRTH2 antagonists. A lower value indicates a higher binding affinity.

Compound ClassCompound NameReceptor Binding Affinity (Ki/IC50)SpeciesNotes
Indole-3-Acetic Acid Derivative Analogue Fevipiprant (QAW039) Ki: 1.14 nM[5]HumanA selective and slowly dissociating antagonist.[5]
AZD1981 (OC000459) pIC50: 7.6 (in eosinophil migration assay)[6]HumanA potent and selective antagonist.[7]
Carbazole Derivative Ramatroban (BAY u 3405) Ki: 4.3 nM / IC50: 100 nM[8]HumanA dual antagonist of the TP and DP2/CRTH2 receptors.[9]
TM30089 (CAY10471) Ki: 0.6 nM[10]HumanA highly potent and selective DP2/CRTH2 antagonist, an analog of Ramatroban.[10][11]
Benzamide/Pyrimidine Derivative BI 671800 IC50: 4.5 nM[12]HumanA potent and specific DP2/CRTH2 antagonist.[12]
Tetrazole Derivative CRTh2 antagonist 4 Ki: 37 nM / IC50: 212 nM[13]HumanAn example of a non-carboxylic acid antagonist.[13]

Experimental Methodologies for Determining Binding Affinity

The binding affinities presented above are typically determined through a series of robust in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing further experiments.

Radioligand Binding Assay

This is a direct binding assay used to determine the affinity of a ligand for its receptor.

Principle: A radiolabeled ligand (e.g., [3H]-PGD2) is incubated with a preparation of cell membranes expressing the DP2/CRTH2 receptor.[14] The amount of radioligand that binds to the receptor is measured in the presence and absence of a competing, non-labeled antagonist. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[14]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells engineered to overexpress the human DP2/CRTH2 receptor (e.g., HEK293 cells).[15]

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[16]

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.[16]

    • Add increasing concentrations of the unlabeled antagonist (e.g., 6-chloro-2-methylindole-3-acetic acid or a comparator compound).

    • Add a constant, low concentration of the radiolabeled ligand (e.g., [3H]-PGD2).[14]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled PGD2.[17]

    • Incubate the plate to allow the binding to reach equilibrium.[16]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[16]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture (DP2/CRTH2 expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Isolation homogenization->centrifugation quantification Protein Quantification centrifugation->quantification add_membranes Add Membranes quantification->add_membranes plate_setup Plate Setup (96-well) plate_setup->add_membranes add_antagonist Add Test Antagonist add_membranes->add_antagonist add_radioligand Add [3H]-PGD2 add_antagonist->add_radioligand incubation Incubation add_radioligand->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

A schematic of the radioligand binding assay workflow.

Functional Assays: Calcium Mobilization

Functional assays measure the downstream consequences of receptor activation or inhibition.

Principle: The DP2/CRTH2 receptor is coupled to Gαi, which, upon activation, can lead to an increase in intracellular calcium ([Ca2+]) levels through the Gβγ subunit-mediated activation of phospholipase C.[3] A calcium mobilization assay uses a fluorescent dye that is sensitive to calcium concentrations to measure the ability of an antagonist to block the PGD2-induced increase in intracellular calcium.[18]

Step-by-Step Protocol:

  • Cell Preparation:

    • Use cells endogenously expressing DP2/CRTH2 (e.g., human eosinophils) or a cell line engineered to express the receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye.[19]

  • Assay:

    • Plate the dye-loaded cells in a 96- or 384-well plate.

    • Add varying concentrations of the antagonist to the wells and incubate.

    • Stimulate the cells by adding a fixed concentration of the agonist, PGD2.

  • Detection:

    • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[18][19] An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a function of the antagonist concentration and fit the data to determine the IC50 value.

DP2/CRTH2 Receptor Signaling Pathway

The binding of PGD2 to the DP2/CRTH2 receptor initiates a signaling cascade through the Gαi protein.

DP2/CRTH2 Receptor Signaling Cascade

G PGD2 PGD2 DP2R DP2/CRTH2 Receptor PGD2->DP2R Binds G_protein Gαiβγ DP2R->G_protein Activates Antagonist 6-chloro-2-methylindole-3-acetic acid (Antagonist) Antagonist->DP2R Blocks G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_betagamma->PLC Activates cAMP cAMP AC->cAMP Reduces Cell_response Cellular Responses (Chemotaxis, Activation) cAMP->Cell_response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release DAG->Cell_response Ca_release->Cell_response

The DP2/CRTH2 receptor signaling pathway initiated by PGD2 and inhibited by an antagonist.

Conclusion and Future Directions

While direct experimental data on the binding affinity of 6-chloro-2-methylindole-3-acetic acid for the DP2/CRTH2 receptor is currently limited in the public domain, this guide provides a comprehensive framework for its evaluation. By comparing it to other well-characterized indole-3-acetic acid derivatives and a diverse range of other antagonists, researchers can formulate hypotheses about its potential potency and selectivity. The detailed experimental protocols provided herein offer a clear roadmap for determining its binding affinity and functional activity. Further studies are warranted to synthesize and characterize 6-chloro-2-methylindole-3-acetic acid and similar analogs to fully elucidate their therapeutic potential as DP2/CRTH2 receptor antagonists for the treatment of allergic and inflammatory diseases.

References

  • Gαi1/3 signaling mediates IL-5-induced eosinophil activation and type 2 inflammation in eosinophilic chronic rhinosinusitis. Available at: [Link]

  • Gαi1/3 signaling mediates IL-5-induced eosinophil activation and type 2 inflammation in eosinophilic chronic rhinosinusitis. Available at: [Link]

  • TM30089 is a highly potent, selective CRTH2/DP2 antagonist. Available at: [Link]

  • Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Available at: [Link]

  • Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor. Available at: [Link]

  • Radioligand Binding Assay Protocol. Available at: [Link]

  • Downstream signaling of the PGD 2 receptors DP1 and DP2/CRTH2. Available at: [Link]

  • Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma. Available at: [Link]

  • AZD1981 - AstraZeneca Open Innovation. Available at: [Link]

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  • Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2. Available at: [Link]

  • Ca2+ Mobilization Assay. Available at: [Link]

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  • Intracellular signaling mechanisms regulating the activation of human eosinophils by the novel Th2 cytokine IL-33: implications for allergic inflammation. Available at: [Link]

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